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5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine Documentation Hub

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  • Product: 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Application of 5-Bromo-6-(alkoxy)pyridin-3-amine Scaffolds in Modern Drug Discovery

Abstract Introduction: The Strategic Value of the 5-Bromo-3-Aminopyridine Core The pyridine ring is a fundamental heterocyclic motif in a vast array of pharmaceuticals. Its ability to engage in hydrogen bonding and π-sta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Strategic Value of the 5-Bromo-3-Aminopyridine Core

The pyridine ring is a fundamental heterocyclic motif in a vast array of pharmaceuticals. Its ability to engage in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it a highly sought-after component in drug design. The "phenyl-pyridyl switch" is a common medicinal chemistry strategy to enhance binding affinity, improve pharmacokinetic profiles, and modulate solubility.[2]

The 5-bromo-3-aminopyridine scaffold offers a dual functionalization platform:

  • The 3-Amino Group: Serves as a key pharmacophoric element, often acting as a hydrogen bond donor or a point for further amide or urea formation to probe interactions with biological targets.

  • The 5-Bromo Group: Acts as a versatile synthetic handle, primarily for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[1] This enables the systematic exploration of the chemical space around the core scaffold to optimize for potency and selectivity.

This guide will focus on the synthesis of 5-bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine as a model compound for creating diverse molecular libraries through click chemistry, a powerful tool in modern drug discovery.[3]

Synthetic Strategy and Methodologies

The synthesis of the target compound can be approached through a multi-step sequence, starting from commercially available precursors. The overall strategy involves the initial formation of a suitably substituted pyridine ring, followed by the introduction of the but-3-yn-1-yloxy side chain.

Proposed Synthetic Workflow

The following diagram outlines a plausible synthetic route to 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine.

Caption: Proposed synthetic workflow for 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-(alkoxy)pyridin-2-amine Intermediate

This protocol is adapted from the synthesis of 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine.[4]

  • Materials:

    • 2-Amino-5-bromopyridin-3-ol

    • But-3-yn-1-yl methanesulfonate (prepared from but-3-yn-1-ol and methanesulfonyl chloride)

    • Caesium carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water (deionized)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-amino-5-bromopyridin-3-ol (1.0 eq.) in DMF, add but-3-yn-1-yl methanesulfonate (1.0 eq.) and caesium carbonate (1.0 eq.).

    • Heat the reaction mixture to 60°C and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography (silica gel) to yield the desired 5-bromo-3-(but-3-yn-1-yloxy)pyridin-2-amine.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes the derivatization of the 5-bromo position, adapted from a general procedure for Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[5]

  • Materials:

    • 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine (1.0 eq.)

    • Arylboronic acid (1.1 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium phosphate (K₃PO₄) (2.2 eq.)

    • 1,4-Dioxane and Water (4:1 ratio)

  • Procedure:

    • In a reaction vessel, combine the 5-bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

    • Add the degassed solvent mixture of 1,4-dioxane and water.

    • Heat the mixture to reflux (approximately 90-95°C) for 15-18 hours.

    • Monitor the reaction progress by TLC.

    • After cooling, filter the mixture and dilute with ethyl acetate.

    • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Application in Drug Discovery: Click Chemistry for Library Synthesis

The terminal alkyne of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine is a perfect handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction allows for the rapid and efficient covalent ligation of the pyridine core to a wide variety of azide-containing building blocks, enabling the creation of large and diverse compound libraries for high-throughput screening.

Click Chemistry Workflow

G A 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine C Diverse Compound Library A->C CuAAC Reaction B Azide-containing Building Block (R-N3) B->C D Cu(I) Catalyst (e.g., CuSO4 / Sodium Ascorbate) D->C

Caption: Workflow for library synthesis via Click Chemistry.

Potential Biological Applications: Kinase Inhibition

The 3-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Derivatives of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine could be screened as potential kinase inhibitors.

Hypothetical Kinase Inhibition Pathway

The following diagram illustrates how a synthesized derivative could potentially interrupt a signaling cascade, such as the RAF-MEK-ERK pathway, a common target in cancer therapy.

G A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF Kinase C->D E MEK D->E F ERK E->F G Proliferation, Survival F->G H Synthesized Pyridine Derivative H->D Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling cascade by a pyridine derivative.

Safety and Handling

While specific data for 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine is unavailable, related brominated aminopyridines are classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Causes skin and serious eye irritation.[6][7]

  • May cause respiratory irritation.[6][7]

Standard laboratory personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The 5-bromo-6-(alkoxy)pyridin-3-amine scaffold, particularly when functionalized with a terminal alkyne, represents a powerful platform for modern drug discovery. Its synthetic tractability, coupled with the efficiency of click chemistry, allows for the rapid generation of diverse chemical libraries. While the specific compound 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine is not widely cataloged, the synthetic strategies and applications outlined in this guide provide a robust framework for its creation and utilization in the pursuit of novel therapeutics, especially in the realm of kinase inhibition.

References

  • 8

  • 1

  • 7

  • 9

  • 10

  • 6

  • 11

  • 12

  • 13

  • 5

  • 2

  • 14

  • 15

  • 16

  • 4

  • 3

  • [Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][8][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer]()

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine, a pyridine derivative with significant potential as a building block in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine, a pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in current literature, this guide constructs a robust scientific framework for its synthesis, purification, and characterization based on established chemical principles and analogous transformations of related compounds. We present a proposed synthetic pathway, detailed experimental protocols, and predicted analytical data to facilitate its creation and verification in a research setting. Furthermore, we explore the potential applications of this compound, particularly as a versatile scaffold for the development of novel therapeutic agents, leveraging its unique combination of a brominated pyridine core, a terminal alkyne for click chemistry, and a reactive amine group.

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates.[1] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets, and its aromatic nature allows for π-stacking with amino acid residues in protein active sites.[1] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics.

The subject of this guide, 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine, incorporates several key features that make it a highly attractive building block for drug discovery professionals:

  • A 3-aminopyridine core: This moiety is a common feature in kinase inhibitors and other targeted therapies. The amine group provides a convenient handle for further chemical modification, such as amide bond formation or participation in coupling reactions.

  • A bromine atom at the 5-position: The bromine serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[2]

  • A but-3-yn-1-yloxy side chain: This feature is particularly noteworthy. The terminal alkyne is a powerful functional group for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation of this molecule to other molecular fragments.

This guide will provide the necessary technical details for researchers to synthesize and utilize this promising, albeit novel, chemical entity.

Proposed Synthesis of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine

Given the lack of a published synthetic route for the title compound, we propose a logical and efficient pathway starting from a commercially available precursor. The synthesis is designed in two main stages: introduction of the but-3-yn-1-yloxy side chain via a nucleophilic aromatic substitution (SNAr) reaction, followed by the introduction of the amine group.

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a precursor such as 5-bromo-3-nitro-2-(but-3-yn-1-yloxy)pyridine. This intermediate could, in turn, be synthesized from a suitable di-substituted bromopyridine like 2-chloro-5-bromo-3-nitropyridine. The chloro group at the 2-position is highly activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 3-position. The synthesis of related 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine is a known transformation.[3][4]

Detailed Experimental Protocols

Step 1: Synthesis of Sodium but-3-yn-1-olate

  • Rationale: The alkoxide of but-3-yn-1-ol is required as the nucleophile for the SNAr reaction. It is generated in situ by reacting the alcohol with a strong base like sodium hydride.

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

    • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time.

    • Add anhydrous tetrahydrofuran (THF) to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of but-3-yn-1-ol (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The resulting suspension of sodium but-3-yn-1-olate is used directly in the next step.

Step 2: Synthesis of 5-Bromo-2-(but-3-yn-1-yloxy)-3-nitropyridine

  • Rationale: This step involves the nucleophilic substitution of the chloride in 5-bromo-2-chloro-3-nitropyridine with the prepared alkoxide. The reaction is typically efficient due to the electronic activation provided by the nitro group.

  • Procedure:

    • To the freshly prepared suspension of sodium but-3-yn-1-olate at 0 °C, add a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Step 3: Reduction of the Nitro Group to Synthesize 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine

  • Rationale: The final step is the reduction of the nitro group to the corresponding amine. Several methods are available for this transformation; a common and effective method is the use of iron powder in the presence of an acid.

  • Procedure:

    • To a round-bottom flask, add 5-bromo-2-(but-3-yn-1-yloxy)-3-nitropyridine (1.0 equivalent), iron powder (5.0 equivalents), and a mixture of ethanol and water.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualization of the Synthetic Workflow

Synthesis_Workflow start_material 5-Bromo-2-chloro-3-nitropyridine intermediate 5-Bromo-2-(but-3-yn-1-yloxy)-3-nitropyridine start_material->intermediate SNAr, THF, RT alkoxide Sodium but-3-yn-1-olate alkoxide->intermediate SNAr, THF, RT final_product 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine intermediate->final_product Fe, HCl, EtOH/H2O, Reflux butynol But-3-yn-1-ol butynol->alkoxide THF, 0°C to RT NaH NaH NaH->alkoxide THF, 0°C to RT

Caption: Proposed synthetic pathway for 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine.

Structural Characterization and Data

The identity and purity of the synthesized 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine must be confirmed through a combination of spectroscopic techniques. Below are the predicted key analytical data points.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR - Aromatic protons on the pyridine ring appearing as distinct singlets or doublets. - Methylene protons of the butyloxy chain adjacent to the ether oxygen appearing as a triplet. - Methylene protons adjacent to the alkyne appearing as a doublet of triplets. - The terminal alkyne proton appearing as a triplet. - A broad singlet for the amine (-NH₂) protons.
¹³C NMR - Aromatic carbons of the pyridine ring. - Carbons of the butyloxy side chain, including the two sp-hybridized carbons of the alkyne.
Mass Spec (MS) - A molecular ion peak corresponding to the exact mass of the compound. - A characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
Infrared (IR) - N-H stretching vibrations for the primary amine. - C-H stretching for the terminal alkyne. - C≡C stretching for the alkyne. - C-O stretching for the ether linkage. - Aromatic C-H and C=C stretching.

Potential Applications in Drug Development

The unique combination of functional groups in 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine makes it a versatile scaffold for creating diverse chemical libraries for high-throughput screening.

As a Kinase Inhibitor Scaffold

The 3-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The amine can be readily derivatized to explore structure-activity relationships (SAR) by forming amides, ureas, or sulfonamides. The bromine at the 5-position can be used in late-stage functionalization via Suzuki or other palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl groups, which can occupy other pockets of the kinase active site.

In the Development of PROTACs and Molecular Glues

The terminal alkyne is an ideal handle for conjugation to other molecules of interest. This is particularly relevant in the burgeoning field of targeted protein degradation, where bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues are of great interest. The alkyne allows for the straightforward attachment of this pyridine-based warhead to a linker connected to an E3 ligase ligand.

For the Synthesis of Antibody-Drug Conjugates (ADCs)

Similarly, the alkyne functionality can be used to attach this molecule to antibodies or other biologics, creating targeted drug conjugates. The pyridine core could serve as the cytotoxic payload or as a key pharmacophore for targeting a specific protein.

Conclusion

5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine represents a novel and highly promising chemical building block for contemporary drug discovery. While not yet described in the scientific literature, this guide provides a robust and scientifically grounded framework for its synthesis and characterization. The strategic combination of a versatile pyridine core with orthogonal synthetic handles (amine, bromine, and alkyne) offers medicinal chemists a powerful tool for the rapid generation of diverse and complex molecules with significant therapeutic potential. The protocols and data presented herein are intended to empower researchers to explore the utility of this compound in their own drug development programs.

References

  • PubChem. 5-Bromo-6-pyridin-3-yloxypyridin-3-amine. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. [Link]

Sources

Foundational

The Aminopyridine Scaffold: A Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Aminopyridines in Medicinal Chemistry The aminopyridine core, a seemingly simple nitrogen-c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Aminopyridines in Medicinal Chemistry

The aminopyridine core, a seemingly simple nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in the landscape of modern drug discovery.[1] Its remarkable versatility and favorable physicochemical properties have cemented its status as a cornerstone for the development of a diverse array of therapeutic agents. From potent kinase inhibitors in oncology to essential antiviral medications, the aminopyridine moiety is a recurring motif in numerous clinically successful drugs.[2] This guide provides an in-depth exploration of functionalized aminopyridine building blocks, offering a technical narrative grounded in field-proven insights to empower researchers in their quest for novel therapeutics.

The strategic incorporation of the aminopyridine scaffold into drug candidates is driven by a confluence of advantageous characteristics. The pyridine nitrogen introduces a key hydrogen bond acceptor site, crucial for anchoring molecules within the binding pockets of target proteins.[3] Furthermore, the amino group provides a versatile handle for a wide range of chemical modifications, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The inherent aromaticity of the pyridine ring also allows for favorable π-π stacking interactions with aromatic residues in protein targets. From a drug metabolism and pharmacokinetic (DMPK) perspective, the aminopyridine core often imparts improved metabolic stability and aqueous solubility compared to its carbocyclic analogue, aniline, which can be susceptible to oxidative metabolism.[1]

This guide will navigate the multifaceted world of aminopyridine building blocks, from their synthesis to their strategic application in drug design. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key concepts with visual diagrams, all while being rigorously grounded in authoritative scientific literature.

Pillar I: The Art and Science of Synthesizing Functionalized Aminopyridine Building Blocks

The ability to efficiently and selectively synthesize a diverse range of functionalized aminopyridine building blocks is paramount for any successful drug discovery program. The choice of synthetic strategy is often dictated by the desired substitution pattern, the required scale of synthesis, and the tolerance of other functional groups within the molecule. This section will explore several robust and widely adopted methodologies, providing both the "how" and the "why" behind each approach.

Classical Approaches and Modern Refinements

Traditional methods for aminopyridine synthesis often rely on nucleophilic aromatic substitution (SNAr) reactions on halopyridines or the Chichibabin amination of pyridine itself.[4] While foundational, these methods can be limited by harsh reaction conditions and a lack of regioselectivity.

Modern synthetic chemistry has introduced more refined and versatile approaches. One powerful strategy involves the use of pyridine N-oxides as precursors. Activation of the N-oxide with an electrophilic reagent enhances the reactivity of the pyridine ring towards nucleophilic attack, primarily at the 2- and 4-positions. This strategy offers a milder alternative to classical methods and allows for the introduction of a diverse range of amino functionalities.[1][5]

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single, one-pot operation.[6] For the synthesis of highly substituted 2-amino-3-cyanopyridines, a particularly valuable class of building blocks, MCRs offer unparalleled efficiency and atom economy.

Experimental Protocol: One-Pot, Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives [7]

This protocol describes a robust and scalable method for the synthesis of a diverse library of 2-amino-3-cyanopyridine derivatives.

Materials and Reagents:

  • Substituted aldehyde (1.0 mmol)

  • Substituted ketone (e.g., acetophenone) (1.0 mmol)

  • Malononitrile (1.5 mmol)

  • Ammonium acetate (2.0 mmol)

  • Copper nanoparticles on charcoal (Cu/C) catalyst (2.0 mol%)

  • Acetonitrile (2.0 mL)

  • Celite

  • Ethanol

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine the substituted aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and Cu/C nanocatalyst (2.0 mol%).

  • Solvent Addition: Add acetonitrile (2.0 mL) to the flask.

  • Reaction: Stir the reaction mixture at 80 °C under a normal atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (10:1) as the eluent.

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. Filter the crude reaction mixture through a pad of Celite.

  • Purification: Wash the Celite pad with hot ethanol (3 x 10 mL). Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from ethanol to yield the pure 2-amino-3-cyanopyridine derivative.[7]

Causality Behind Experimental Choices:

  • Catalyst: The heterogeneous Cu/C nanocatalyst is chosen for its high activity, recyclability, and ease of separation from the reaction mixture, making the process more sustainable and cost-effective.[7]

  • Solvent: Acetonitrile is a suitable solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, allowing the reaction to be conducted at an elevated temperature to increase the reaction rate.

  • Ammonium Acetate: This serves as both a source of ammonia for the formation of the aminopyridine ring and as a mild Brønsted acid catalyst to promote the initial condensation steps.

  • Workup and Purification: Filtration through Celite effectively removes the solid catalyst. Recrystallization from ethanol is a simple and effective method for obtaining highly pure crystalline products.

Diagram: Generalized Workflow for Multicomponent Synthesis of 2-Amino-3-cyanopyridines

MCR_Workflow cluster_reactants Reactants cluster_process Process Aldehyde Substituted Aldehyde Reaction One-Pot Reaction (Acetonitrile, 80°C) Aldehyde->Reaction Ketone Substituted Ketone Ketone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Catalyst Cu/C Catalyst Catalyst->Reaction Workup Filtration (Celite) Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Functionalized 2-Amino-3-cyanopyridine Purification->Product

Caption: A streamlined workflow for the efficient synthesis of diverse 2-amino-3-cyanopyridines.

Pillar II: The Aminopyridine Scaffold in Action - Diverse Applications in Drug Discovery

The true value of functionalized aminopyridine building blocks is realized in their successful application to modulate the activity of a wide range of biological targets. This section will explore several key therapeutic areas where the aminopyridine scaffold has proven to be particularly impactful.

Kinase Inhibition: A Dominant Paradigm

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The 2-aminopyridine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[9] The 2-amino group often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition.

Table 1: Comparative Efficacy of Aminopyridine-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC₅₀ / Kᵢ (nM)Disease IndicationReference
Crizotinib ALK, MET, ROS1ALK: 20-50Non-Small Cell Lung Cancer[2]
Compound 16m-(R) JAK2IC₅₀: 3 (JAK2)Myeloproliferative Neoplasms[10]
Compound C3 TRKAIC₅₀: 6.5Cancer[11]
Compound 78 CDK4/CDK6Kᵢ: 1 (CDK4), 34 (CDK6)Cancer[12]

Diagram: The JAK-STAT Signaling Pathway and its Inhibition by Aminopyridine Derivatives

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Modulates Inhibitor Aminopyridine JAK Inhibitor Inhibitor->JAK Inhibition

Sources

Exploratory

Alkyne-Substituted Pyridine Intermediates: Synthetic Mastery & Medicinal Utility

Executive Summary Alkyne-substituted pyridines represent a high-value structural motif in modern medicinal chemistry, serving dual roles as robust bioisosteres for internal alkenes and as versatile "click" chemistry hand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkyne-substituted pyridines represent a high-value structural motif in modern medicinal chemistry, serving dual roles as robust bioisosteres for internal alkenes and as versatile "click" chemistry handles for bioconjugation. Despite their utility, their synthesis is frequently complicated by the "pyridine problem"—the tendency of the pyridine nitrogen to coordinate with and poison palladium catalysts. This guide provides a scientifically grounded pathway to overcoming these synthetic challenges, detailing optimized protocols, mechanistic insights into catalyst deactivation, and safety-critical handling of high-energy alkyne intermediates.

Strategic Importance in Drug Discovery

Bioisosterism and Electronic Tuning

The ethynylpyridine motif is not merely a linker; it is a rigid, electron-deficient scaffold that alters the physicochemical profile of a drug candidate.

  • Rigidification: The linear geometry of the alkyne bond (

    
     hybridized) restricts conformational freedom, reducing the entropic penalty upon protein binding. This is successfully exploited in mGluR5 antagonists like MPEP  (2-methyl-6-(phenylethynyl)pyridine).[1][2][3]
    
  • Metabolic Stability: Unlike internal alkenes, which are prone to epoxidation and subsequent metabolic degradation, the internal alkyne is generally more resistant to cytochrome P450 oxidation.

  • Electronic Effects: The pyridine ring acts as an electron-withdrawing group (EWG). When conjugated to an alkyne, it lowers the LUMO energy of the system, making the alkyne more electrophilic—a property useful for covalent inhibition strategies or specific

    
    -stacking interactions in the binding pocket.
    
The "Click" Handle

Terminal ethynylpyridines (e.g., 3-ethynylpyridine) are essential precursors for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting triazole-pyridine systems are bidentate ligands often used in fragment-based drug discovery (FBDD) to chelate metalloenzymes.

The "Nitrogen Problem": Mechanistic Challenges

The synthesis of alkyne-substituted pyridines via Sonogashira coupling is plagued by the Lewis basicity of the pyridine nitrogen.

Catalyst Poisoning Mechanism

In a standard catalytic cycle, the Pd(0) species must undergo oxidative addition with the aryl halide. However, pyridine substrates can compete with phosphine ligands for the open coordination sites on palladium. This forms a catalytically inactive bis-pyridine-palladium complex, effectively sequestering the catalyst and stalling the reaction.

Visualization: Competitive Coordination Cycle

The following diagram illustrates the standard Sonogashira cycle and the specific "off-cycle" trap caused by pyridine coordination.

Sonogashira_Pyridine_Interference Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Py-X DeadComplex Inactive Complex [Pd(Pyridine)2L2] Pd0->DeadComplex + Pyridine (Coordination) TransMetal Transmetallation (Cu-Acetylide enters) OxAdd->TransMetal + R-C≡C-Cu RedElim Reductive Elimination (Product Release) TransMetal->RedElim Isomerization RedElim->Pd0 - Product Pyridine Pyridine Substrate (Excess) Pyridine->DeadComplex DeadComplex->Pd0 Heat / Bulky Ligands

Figure 1: The Sonogashira catalytic cycle showing the competitive "off-cycle" coordination of pyridine nitrogen (red path), which deactivates the Pd(0) species.

Master Protocol: Synthesis of 3-Ethynylpyridine

This protocol utilizes a TMS-protection strategy to prevent homocoupling and mitigate catalyst poisoning by using a slightly higher temperature to promote ligand dissociation.

Target: 3-Ethynylpyridine (Intermediate for mGluR5 antagonists) Scale: 10 mmol Safety Critical: Copper acetylides are shock-sensitive explosives when dry. Never allow the copper residue to dry out completely.

Phase 1: Sonogashira Coupling

Reagents:

  • 3-Bromopyridine (1.58 g, 10 mmol)

  • Trimethylsilylacetylene (TMSA) (1.47 g, 15 mmol)

  • PdCl₂(PPh₃)₂ (350 mg, 0.5 mmol, 5 mol%)

  • CuI (95 mg, 0.5 mmol, 5 mol%)

  • Triethylamine (Et₃N) (30 mL, solvent/base)

Workflow:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

  • Solvent Degassing: Sparge Et₃N with Argon for 30 minutes. Dissolved oxygen promotes homocoupling (Glaser coupling).

  • Addition: Add PdCl₂(PPh₃)₂ and CuI to the flask. Add 3-Bromopyridine and degassed Et₃N.

  • Initiation: Add TMSA dropwise via syringe.

  • Heating: Heat the mixture to 80°C for 6 hours.

    • Note: 80°C is chosen to overcome the energy barrier of pyridine-Pd coordination (see Fig 1).

  • Workup: Cool to Room Temperature (RT). Filter through a celite pad to remove Pd/Cu residues (wash with EtOAc). Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Yield Expectation: 85-92% of 3-(TMS-ethynyl)pyridine.

Phase 2: Desilylation (Deprotection)

Reagents:

  • 3-(TMS-ethynyl)pyridine (from Phase 1)

  • K₂CO₃ (1.5 eq)

  • Methanol (MeOH) (20 mL)

Workflow:

  • Dissolve the TMS-intermediate in MeOH.

  • Add K₂CO₃ solid in one portion.

  • Stir at RT for 1 hour (TLC monitoring: disappearance of high Rf spot).

  • Quench: Dilute with water, extract with Et₂O (3x).

  • Drying: Dry organic layer over MgSO₄ (anhydrous), filter, and concentrate.

    • Final Product: 3-Ethynylpyridine (Pale yellow solid/oil).

    • Storage: Store at -20°C under Argon. Unstable to polymerization at RT over time.

Case Study: mGluR5 Antagonists (MPEP)

The discovery of MPEP (2-methyl-6-(phenylethynyl)pyridine) highlights the structural necessity of the alkyne-pyridine motif.

Structural Logic
  • The Motif: The 2,6-disubstitution pattern on the pyridine creates a "bent" but rigid scaffold.

  • The Alkyne: Acts as a spacer that positions the distal phenyl ring into a hydrophobic pocket of the mGluR5 allosteric site.

  • The Pyridine: Provides a critical hydrogen bond acceptor (N) for the receptor residue.

Synthesis of MPEP (Brief)

The synthesis follows the logic of the Master Protocol but uses 2-bromo-6-methylpyridine and phenylacetylene .

  • Challenge: The 2-position is more sterically hindered and more electron-deficient than the 3-position.

  • Solution: Use of Pd(PPh₃)₄ (Tetrakis) is often preferred over Pd(II) salts for 2-substituted pyridines to facilitate faster oxidative addition.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Stalled Reaction (<10% Conv.) Catalyst Poisoning by PyridineIncrease Temp to 90-100°C; Switch to bulky ligand (e.g., XPhos) to prevent N-coordination.
Homocoupling (Diyne formation) Oxygen in solventRigorous freeze-pump-thaw degassing; Slow addition of alkyne.
Black Precipitate (Early) Pd agglomeration (Pd-black)Add excess PPh₃ (10-20 mol%) to stabilize Pd(0) species.
Low Yield with 2-Bromopyridine Electronic repulsion / StericsSwitch base to DIPA (Diisopropylamine) or use microwave irradiation (120°C, 20 min).

References

  • Sonogashira Coupling Mechanism & Applications: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • MPEP Discovery & SAR: Bach, P., et al. (2006). Structure-activity relationships for the linker in a series of pyridinyl-alkynes that are antagonists of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] Bioorganic & Medicinal Chemistry Letters, 16(18), 4788-4791.[4] Link

  • Optimized Pyridine Coupling: Li, H., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Link

  • Safety of Ethynylpyridines: BenchChem Safety Data Sheet (SDS) for 3-Ethynylpyridine. Link

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Foundational

A Technical Guide to Novel Heterocyclic Linkers in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. The efficacy of these heterobifunctional molecules is profoundly influenced by the linker component, which bridges the target protein ligand and the E3 ligase ligand. While early PROTACs predominantly featured flexible aliphatic and polyethylene glycol (PEG) linkers, the field is increasingly embracing more rigid and structurally diverse heterocyclic linkers. This guide provides an in-depth technical overview of the rationale, design, and synthesis of novel heterocyclic linkers for PROTACs. We will explore key classes of heterocyclic linkers, their impact on the physicochemical and pharmacokinetic properties of PROTACs, and their role in stabilizing the crucial ternary complex. Detailed synthetic protocols and comparative data are provided to empower researchers in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: The Linker as a Key Modulator

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] This is achieved through the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase.[1] The linker, far from being a mere spacer, plays a critical role in this process. Its length, composition, and rigidity dictate the geometry and stability of the ternary complex, which in turn influences the efficiency of polyubiquitination and subsequent proteasomal degradation of the target protein.[2]

The catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins, makes them particularly potent.[3] However, their often large molecular weight and deviation from traditional "drug-like" properties pose significant challenges in terms of cell permeability and oral bioavailability.[4][5] The strategic incorporation of heterocyclic moieties into the linker has emerged as a powerful approach to address these challenges and fine-tune the overall performance of PROTACs.[1][6]

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase Ub Ubiquitin PROTAC->Ub Induces Ubiquitination E3->PROTAC Binds Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation workflow.

Advantages of Heterocyclic Linkers

The incorporation of heterocyclic scaffolds into PROTAC linkers offers several advantages over traditional flexible linkers:

  • Improved Physicochemical Properties: Heterocyclic linkers can enhance aqueous solubility and reduce lipophilicity, which are often problematic for large PROTAC molecules.[4][6] The introduction of nitrogen atoms in piperazine or piperidine rings, for instance, can serve as protonation sites, thereby improving solubility.[4][7]

  • Enhanced Cell Permeability: While seemingly counterintuitive for polar moieties, heterocyclic linkers can promote cell permeability. This is attributed to the "chameleon effect," where the molecule can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, shielding its polar groups through intramolecular hydrogen bonding.[2]

  • Conformational Rigidity and Ternary Complex Pre-organization: The defined geometry of heterocyclic rings reduces the number of rotatable bonds, pre-organizing the PROTAC into a bioactive conformation.[] This reduces the entropic penalty associated with ternary complex formation, potentially leading to more stable and productive complexes.[][9]

  • Metabolic Stability: Certain heterocyclic rings, such as triazoles, are metabolically stable and can protect the PROTAC from oxidative degradation.[10]

Key Classes of Heterocyclic Linkers and Their Synthesis

Piperazine and Piperidine-Based Linkers

Saturated heterocycles like piperazine and piperidine are frequently incorporated into PROTAC linkers to impart rigidity and improve physicochemical properties.[1][11]

3.1.1. Design and Rationale

Piperazine, with its two nitrogen atoms, offers a versatile handle for modulating solubility and provides multiple points for linker attachment.[6] The basicity of the piperazine nitrogens can be tuned by the surrounding chemical environment, influencing the protonation state of the PROTAC at physiological pH.[4][7] Piperidine offers a single basic amine within a rigid scaffold, contributing to metabolic stability and a defined spatial orientation of the PROTAC's functional ends.[6]

3.1.2. General Synthetic Approach: Amide Bond Formation

A common strategy for incorporating piperazine or piperidine linkers involves standard amide bond coupling reactions. This modular approach allows for the stepwise assembly of the PROTAC.

Experimental Protocol: Synthesis of a Piperazine-Containing PROTAC

This protocol outlines the synthesis of a generic PROTAC where a piperazine linker connects a protein of interest (POI) ligand and an E3 ligase ligand.

Step 1: Synthesis of the Amine-Functionalized POI-Piperazine Linker

  • Materials: POI ligand with a carboxylic acid handle, N-Boc-piperazine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), DCM (Dichloromethane), TFA (Trifluoroacetic acid).

  • Procedure:

    • Dissolve the POI ligand-COOH (1.0 eq) and N-Boc-piperazine (1.2 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

    • Dissolve the purified intermediate in DCM and add an equal volume of TFA.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA. The resulting amine TFA salt is used directly in the next step.

Step 2: Final Coupling to Yield the PROTAC

  • Materials: E3 ligase ligand with a carboxylic acid handle (e.g., VHL ligand-COOH), the amine-functionalized POI-piperazine linker from Step 1, HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.

    • Add the crude amine TFA salt from the previous step, followed by HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Work-up and purify as described in Step 1 to yield the final PROTAC molecule.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Triazole-Based Linkers

The 1,2,3-triazole ring is another popular heterocyclic linker, primarily due to its facile synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[][12]

3.2.1. Design and Rationale

The triazole ring is a planar, aromatic, and metabolically stable moiety that can act as a rigid spacer.[10] The CuAAC reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the convergent synthesis of PROTAC libraries.[1][12]

3.2.2. General Synthetic Approach: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This approach involves the synthesis of an azide-functionalized warhead or E3 ligase ligand and an alkyne-functionalized counterpart, followed by their coupling via CuAAC.

Experimental Protocol: Synthesis of a Triazole-Containing PROTAC

Step 1: Synthesis of Azide- and Alkyne-Functionalized Fragments

  • Azide Functionalization: A common method is the conversion of a hydroxyl group on the POI or E3 ligase ligand to an azide.

    • Materials: Ligand with a hydroxyl group, methanesulfonyl chloride (MsCl), triethylamine (TEA), sodium azide (NaN₃), DCM, DMF.

    • Procedure:

      • Dissolve the ligand-OH (1.0 eq) in anhydrous DCM and cool to 0 °C.

      • Add TEA (2.0 eq) followed by the dropwise addition of MsCl (1.5 eq).

      • Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the formation of the mesylate intermediate by TLC or LC-MS.

      • Upon completion, quench with saturated aqueous NaHCO₃ and extract with DCM. The crude mesylate is often used directly.

      • Dissolve the crude mesylate in anhydrous DMF, add NaN₃ (3.0 eq), and heat to 60-80 °C for 4-12 hours.

      • Cool, dilute with water, and extract the azide-functionalized product with ethyl acetate. Purify by flash column chromatography.

  • Alkyne Functionalization: An alkyne handle can be introduced via amide coupling with a commercially available alkyne-containing linker building block (e.g., propargylamine).

Step 2: CuAAC "Click" Reaction

  • Materials: Azide-functionalized ligand (1.0 eq), alkyne-functionalized ligand (1.0 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq), sodium ascorbate (0.3 eq), DMF/H₂O or t-BuOH/H₂O solvent system.

  • Procedure:

    • Dissolve the azide and alkyne components in a 1:1 mixture of DMF and water.

    • Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO₄·5H₂O.

    • Stir the reaction vigorously at room temperature for 4-16 hours. Monitor by LC-MS.

    • Upon completion, dilute with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Oxadiazole-Based Linkers

Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. They are bioisosteres of amides and esters and can improve the pharmacokinetic properties of a molecule.[13]

3.3.1. Design and Rationale

The 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers are the most commonly used in medicinal chemistry.[13][14] They are chemically stable and can act as rigid linkers in PROTACs. Their synthesis allows for the introduction of diverse substituents, enabling fine-tuning of the PROTAC's properties.

3.3.2. General Synthetic Approach for 1,3,4-Oxadiazoles

A common method for the synthesis of 1,3,4-oxadiazoles is the cyclization of acyl hydrazides.

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole-Containing Linker Intermediate

  • Materials: A carboxylic acid (e.g., attached to a POI ligand), hydrazine hydrate, a second carboxylic acid (e.g., a linker fragment), and a dehydrating agent (e.g., POCl₃ or TsCl/pyridine).

  • Procedure:

    • Step 2a: Formation of the Acyl Hydrazide:

      • Convert the first carboxylic acid to its corresponding methyl or ethyl ester.

      • Reflux the ester with hydrazine hydrate in ethanol to form the acyl hydrazide.

    • Step 2b: Acylation of the Acyl Hydrazide:

      • React the acyl hydrazide with the second carboxylic acid (or its acyl chloride) to form a diacylhydrazine intermediate.

    • Step 2c: Cyclization to the Oxadiazole:

      • Heat the diacylhydrazine intermediate with a dehydrating agent like POCl₃ to effect cyclization to the 1,3,4-oxadiazole.

      • Carefully quench the reaction with ice water and neutralize to precipitate the product.

      • Purify by recrystallization or column chromatography.

Data-Driven Design: Comparing Heterocyclic Linkers

The choice of a heterocyclic linker has a profound impact on the biological activity and drug-like properties of a PROTAC. The following table summarizes key data for representative PROTACs, highlighting the influence of the linker.

PROTACTargetE3 LigaseLinker TypeDC₅₀ (nM)Permeability (Papp, 10⁻⁶ cm/s)Solubility (µg/mL)Reference
ARD-69 ARVHLPiperidine-based0.76 - 10.4LowModerate[15][16][17]
Representative BRD4 Degrader BRD4VHLPiperazine-PEG~10-50ModerateHigh[1]
Representative BTK Degrader BTKCRBNTriazole-based~1-10ModerateModerate[10]
PROTAC with Aliphatic Linker VariousVariousAlkyl/PEGVariableGenerally LowVariable[18]

Key Insights from Comparative Data:

  • Potency: Rigid heterocyclic linkers can lead to highly potent PROTACs, as exemplified by ARD-69, with sub-nanomolar to low nanomolar DC₅₀ values.[15][16][17]

  • Permeability vs. Solubility Trade-off: There is often a trade-off between permeability and solubility. While PEG-containing linkers can enhance solubility, they may not always lead to optimal permeability.[18] Rigid linkers can improve permeability by promoting a more compact conformation, but very rigid structures may negatively impact solubility.[5]

  • Ternary Complex Stability: The pre-organizing effect of rigid linkers is thought to enhance the stability of the ternary complex, a key driver of degradation efficiency.[][9]

Visualization of Key Concepts

Linker_Comparison cluster_flexible Flexible Linkers (e.g., Alkyl, PEG) cluster_rigid Rigid Heterocyclic Linkers (e.g., Piperazine, Triazole) Flexible_Advantages Advantages: - Synthetic accessibility - Conformational sampling PROTAC_Performance PROTAC Performance (Potency, Permeability, Solubility, Stability) Flexible_Advantages->PROTAC_Performance Flexible_Disadvantages Disadvantages: - High entropic penalty - Poor physicochemical properties - Potential for lower metabolic stability Flexible_Disadvantages->PROTAC_Performance Rigid_Advantages Advantages: - Pre-organization of conformation - Improved physicochemical properties - Enhanced metabolic stability - Potentially higher ternary complex stability Rigid_Advantages->PROTAC_Performance Rigid_Disadvantages Disadvantages: - More complex synthesis - Less conformational flexibility Rigid_Disadvantages->PROTAC_Performance

Caption: Comparison of flexible and rigid heterocyclic linkers.

Conclusion and Future Perspectives

The strategic incorporation of novel heterocyclic linkers is a cornerstone of modern PROTAC design. These scaffolds offer a powerful toolkit to overcome the inherent challenges of developing large, bivalent molecules into effective therapeutics. By imparting rigidity, modulating physicochemical properties, and enhancing metabolic stability, heterocyclic linkers contribute to the development of more potent, selective, and bioavailable protein degraders.

Future advancements in this field will likely focus on the development of even more sophisticated heterocyclic linkers, including spirocyclic and fused-ring systems, to further explore the chemical space and fine-tune PROTAC properties.[19] The continued integration of computational modeling with empirical synthetic efforts will be crucial for the rational design of these next-generation linkers, accelerating the development of novel PROTAC-based therapies for a wide range of diseases.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Rational design of the linkers in targeting chimeras. Chemical Science. DOI:10.1039/D5SC04859A
  • Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design.
  • Marino, D., et al. (2022).
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Marino, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PubMed Central. Retrieved from [Link]

  • WuXi AppTec. (2025). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. PubMed Central.
  • Edmondson, S. D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed Central. Retrieved from [Link]

  • MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Retrieved from [Link]

  • Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. PubMed. Retrieved from [Link]

  • Drummond, M. L., & Williams, D. R. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PubMed Central.
  • American Chemical Society. (2026).
  • Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019011078A1 - Oxadiazole linkers and use thereof.
  • SpiroChem. (n.d.). Linker Design. Retrieved from [Link]

  • American Chemical Society. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer | Request PDF. Retrieved from [Link]

  • bioRxiv. (2025). Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. Retrieved from [Link]

  • PubMed. (2014). [1][][19]-oxadiazoles: synthesis and biological applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology.
  • ResearchGate. (n.d.). Comparisons of PROTACs with other therapeutic modalities. Retrieved from [Link]

  • bioRxiv. (2025). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC. Retrieved from [Link]

  • Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. Retrieved from [Link]

  • MDPI. (2025). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Retrieved from [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • BioWorld. (2019). Discovery and characterization of novel PROTAC AR degrader, ARD-69. Retrieved from [Link]

  • arXiv. (2025). SE(3)-Equivariant Ternary Complex Prediction Towards Target Protein Degradation. Retrieved from [Link]

  • EurekAlert!. (2025). Accelerating next-generation drug discovery with click-based construction of PROTACs. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ARD-69. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Retrieved from [Link]

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Exploratory

Technical Guide: Sourcing and Synthesis of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine

The following technical guide details the sourcing, synthesis, and validation of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine , a critical bifunctional building block for medicinal chemistry. Executive Summary 5-Bromo-6-(...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and validation of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine , a critical bifunctional building block for medicinal chemistry.

Executive Summary

5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine is a high-value heterocyclic intermediate characterized by three distinct orthogonal handles:

  • Primary Amine (C3): Ready for amide coupling or reductive amination.

  • Bromide (C5): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Terminal Alkyne (C6-Ether): A "Click Chemistry" (CuAAC) handle for conjugation to PROTAC linkers, fluorophores, or affinity tags.

Current Market Status: As of Q1 2026, this specific molecule is not a standard catalog item available for immediate "click-and-ship" purchase from major distributors (e.g., Sigma, Fisher). It is classified as a Make-on-Demand target.

Researchers have two viable paths:

  • Outsourced Custom Synthesis: Lead time 4–8 weeks.

  • In-House Synthesis: Lead time 1–2 weeks using commercially available precursors.

Sourcing Landscape: The "Make vs. Buy" Decision

Since no direct stock exists, you must source the precursors or contract a custom synthesis house.

A. Precursor Sourcing (Critical Path)

The most efficient synthetic route relies on the commercially available precursor 5-Bromo-6-chloropyridin-3-amine .

ComponentChemical NameCAS NumberPrimary SuppliersPurity Spec
Core Scaffold 5-Bromo-6-chloropyridin-3-amine 130284-53-6 BLD Pharm, Fluorochem, Allfluoro>97% (HPLC)
Reagent 3-Butyn-1-ol 927-74-2 Sigma-Aldrich, Combi-Blocks, TCI>98%
Base Sodium Hydride (60% in oil)7647-01-0Standard VendorsN/A
B. Custom Synthesis Vendors

If internal synthesis is not feasible, the following vendors specialize in pyridine chemistry and can manufacture this target using the route described in Part 3.

  • Tier 1 (High Reliability): WuXi AppTec, Enamine, Pharmablock.

  • Tier 2 (Cost Effective): BLD Pharm (Custom Division), Combi-Blocks.

C. Decision Matrix

Use the following workflow to determine your sourcing strategy:

SourcingStrategy Start Need 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine CheckQty Quantity Required? Start->CheckQty SmallScale < 5 Grams CheckQty->SmallScale LargeScale > 5 Grams CheckQty->LargeScale PrecursorCheck Source Precursor: CAS 130284-53-6 SmallScale->PrecursorCheck Fastest Route Outsource Custom Synthesis (Lead Time: 4-6 wks) LargeScale->Outsource Cost Efficient InHouse In-House Synthesis (See Protocol) PrecursorCheck->InHouse

Figure 1: Strategic sourcing decision tree for non-catalog intermediates.

Technical Protocol: In-House Synthesis

Objective: Synthesize 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine via SNAr displacement. Reaction Scale: 1.0 gram (scalable to 10g).

Mechanism & Rationale

The reaction utilizes a Nucleophilic Aromatic Substitution (SNAr). Although the amino group at C3 is electron-donating (deactivating the ring), the inductive effect of the Bromine at C5 and the Nitrogen heteroatom renders the C6-Chlorine sufficiently electrophilic for displacement by a strong alkoxide nucleophile.

Pathway Diagram:

SynthesisRoute Precursor 5-Bromo-6-chloropyridin-3-amine (CAS 130284-53-6) Transition Meisenheimer Complex (Transition State) Precursor->Transition Nucleophilic Attack Reagent 3-Butyn-1-ol (NaH, THF) Reagent->Transition Product 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine (Target) Transition->Product -Cl elimination

Figure 2: SNAr reaction pathway for the synthesis of the target ether.

Step-by-Step Procedure

1. Reagent Preparation:

  • To a flame-dried round-bottom flask under Argon, add 3-butyn-1-ol (1.5 equivalents) and anhydrous THF (0.2 M concentration relative to substrate).

  • Cool to 0°C.

  • Carefully add Sodium Hydride (NaH) (60% dispersion, 2.0 equivalents) portion-wise. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 minutes to generate the sodium alkoxide.

2. Coupling Reaction:

  • Dissolve 5-Bromo-6-chloropyridin-3-amine (1.0 equivalent) in a minimum amount of anhydrous THF.

  • Add the pyridine solution dropwise to the alkoxide mixture at 0°C.

  • Allow the reaction to warm to Room Temperature (RT) and then heat to 60°C for 4–6 hours.

  • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1) or LCMS. Look for the disappearance of the starting chloride (m/z ~207/209) and formation of product (m/z ~241/243).

3. Workup & Purification:

  • Quench with saturated NH4Cl solution.[1]

  • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient 10% → 40% Ethyl Acetate in Hexanes.

    • Yield Expectation: 65–75%.

Quality Assurance & Validation

To ensure the integrity of the synthesized or purchased material, verify the following parameters.

Analytical Specifications
TestAcceptance CriteriaDiagnostic Signals
1H-NMR (DMSO-d6) Consistent with structureδ 4.3 ppm (t, 2H, O-CH2)δ 2.8 ppm (t, 1H, Alkyne CH)δ 7.5-8.0 ppm (Pyridine Ar-H)
LC-MS (ESI+) >95% Purity[M+H]+ = 241.0 / 243.0 (1:1 Br isotope pattern)
Appearance Visual InspectionOff-white to pale yellow solid
Critical Impurity Profile
  • N-Alkylated Side Product: If the amine is deprotonated, N-alkylation may occur. This is usually minimized by the higher nucleophilicity of the alkoxide, but can be separated by chromatography (N-alkyl products are typically less polar).

  • Hydrolysis Product: 5-bromo-6-hydroxypyridin-3-amine (pyridone tautomer) may form if moisture is present.

References

  • Precursor Availability: 5-Bromo-6-chloropyridin-3-amine (CAS 130284-53-6).[3][4][5] BLD Pharm Product Catalog.

  • Reaction Methodology: Nucleophilic Aromatic Substitution of Halopyridines. Chemistry Stack Exchange, Discussion on SNAr mechanisms.

  • Alkyne Reagent: 3-Butyn-1-ol Properties and Sourcing. PubChem Compound Summary.

  • General Pyridine Synthesis: Synthesis of 5-Bromo-pyridin-3-amine Derivatives. BenchChem Application Note.

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine: Safety, Handling, and Application

Introduction: A Structural Overview and Rationale for Use 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine is a specialized heterocyclic compound characterized by a trifunctional chemical architecture. The molecule incorporat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structural Overview and Rationale for Use

5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine is a specialized heterocyclic compound characterized by a trifunctional chemical architecture. The molecule incorporates a brominated aminopyridine core, an ether linkage, and a terminal alkyne group. This distinct combination of functional groups makes it a valuable, albeit hazardous, reagent in advanced organic synthesis, particularly within the fields of medicinal chemistry and drug development.

The aminopyridine moiety serves as a common scaffold in pharmacologically active molecules. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular frameworks.[1] The terminal alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, which are widely used for bioconjugation and the synthesis of novel chemical entities.

This guide provides a comprehensive overview of the safety considerations, handling protocols, and risk mitigation strategies essential for the responsible use of this compound in a research environment. The information herein is synthesized from an analysis of its constituent functional groups and data from structurally analogous chemicals, establishing a robust framework for safe laboratory practice.

Section 1: Hazard Assessment and Classification

Analysis of Constituent Functional Groups
  • Aminopyridine Core: Aminopyridines are a class of compounds known for their significant biological activity and associated toxicity.[2][3] They can be readily absorbed through the skin and are toxic if swallowed or inhaled.[4][5] Acute exposure can affect the central nervous system, leading to symptoms such as headache, dizziness, convulsions, and respiratory distress.[3][4] Aminopyridines are also classified as skin and eye irritants.[6]

  • Brominated Aromatic System: The presence of bromine on the pyridine ring increases the compound's molecular weight and can enhance its toxicity. Bromo-pyridinyl compounds are often classified as acute oral toxins, skin and eye irritants, and may cause respiratory irritation.[7][8] In a fire, they can decompose to produce highly toxic and corrosive gases, including nitrogen oxides and hydrogen bromide.[2][9]

  • Terminal Alkyne Moiety: While the alkyne group in this molecule is not inherently explosive, terminal alkynes are a high-energy functional group. They can form explosive acetylides with certain metals (e.g., copper, silver, mercury) and should be handled with care.[10] The presence of this group necessitates strict exclusion of incompatible materials and ignition sources.[11]

Anticipated GHS Classification

Based on the analysis of analogous compounds, a predicted Globally Harmonized System (GHS) classification for 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine is summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[8]
Acute Toxicity, DermalCategory 3/4H311/H312: Toxic/Harmful in contact with skin.[6][12]
Acute Toxicity, InhalationCategory 3/4H331/H332: Toxic/Harmful if inhaled.[12][13]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[7][14]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[8][14]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to engineered controls and PPE is mandatory to mitigate the significant risks associated with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilated Enclosures: Weighing of the solid material should be conducted in a ventilated balance enclosure or within the fume hood to contain airborne particles.

  • Inert Atmosphere: Given the reactivity of the terminal alkyne, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is non-negotiable.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Double-gloving is recommended. Always wash hands thoroughly after handling.[12]

  • Eye Protection: Chemical safety goggles are required at all times.[4]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept buttoned. Ensure full coverage of legs and feet (no open-toed shoes).[6]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary.[9]

Logical Workflow for Safe Chemical Handling

The following diagram outlines the critical decision points and safety procedures for handling 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine in a laboratory setting.

SafeHandlingWorkflow start Start: Receive Chemical inspect Inspect Container for Damage (Check for cracks, loose cap) start->inspect transport Transport to Designated Storage Area inspect->transport Container OK waste Dispose of Waste in Labeled Halogenated Waste Container inspect->waste Container Damaged storage Store in Cool, Dry, Well-Ventilated, Locked Poison Cabinet Away from Incompatibles transport->storage prep Prepare for Experiment: Don Full PPE storage->prep weigh Weigh Solid in Ventilated Balance Enclosure or Fume Hood prep->weigh dissolve Dissolve in Appropriate Solvent (Under Inert Atmosphere if required) weigh->dissolve reaction Perform Reaction in Certified Chemical Fume Hood dissolve->reaction cleanup Quench Reaction & Workup reaction->cleanup cleanup->waste decon Decontaminate Glassware & Workspace waste->decon end End of Workflow decon->end

Caption: Safe handling workflow from receipt to disposal.

Section 3: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[14] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Accidental Release Measures
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.[16]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[16]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Emergency Response Decision Tree

EmergencyResponse start Emergency Event (Spill or Exposure) is_exposure Is it a personnel exposure? start->is_exposure exposure_type Identify Exposure Route is_exposure->exposure_type Yes spill_size Is the spill large or small? is_exposure->spill_size No (Spill) skin Skin/Eye Contact exposure_type->skin Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion flush Flush with water for 15+ min Remove contaminated clothing skin->flush fresh_air Move to fresh air Provide oxygen if needed inhalation->fresh_air rinse_mouth Rinse mouth with water DO NOT induce vomiting ingestion->rinse_mouth medical_aid Seek IMMEDIATE Medical Attention flush->medical_aid fresh_air->medical_aid rinse_mouth->medical_aid small_spill Small Spill: (You are trained & equipped) spill_size->small_spill Small large_spill Large Spill: (or you are unsure) spill_size->large_spill Large contain_spill Don Full PPE Contain with inert absorbent small_spill->contain_spill evacuate EVACUATE AREA Alert EH&S / Emergency Services large_spill->evacuate collect_waste Collect waste into sealed container for hazardous disposal contain_spill->collect_waste

Caption: Decision tree for responding to spills or exposures.

Section 4: Stability, Storage, and Disposal

Proper storage and disposal are crucial for maintaining chemical integrity and ensuring laboratory and environmental safety.

Storage Requirements
  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[12]

  • Location: Store in a locked, designated poison cabinet or area accessible only to authorized personnel.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and metals that can form explosive acetylides.[2][4]

  • Light Sensitivity: While not explicitly documented, similar aromatic amines can be light-sensitive. Storing in an amber vial or dark location is a prudent precaution.

Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Waste Streams: Dispose of in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Regulations: Disposal must be carried out in accordance with all federal, state, and local environmental regulations.[16] Do not dispose of down the drain.

Conclusion

5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine is a potent research tool whose utility is matched by its significant hazard profile. Its effective use in drug discovery and development hinges on a foundational understanding of its chemical reactivity and toxicity. By implementing the rigorous engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can mitigate the risks and harness the synthetic potential of this versatile molecule safely and responsibly.

References

  • New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: 2-Aminopyridine. [Link]

  • International Programme on Chemical Safety. (1993). International Chemical Safety Cards (ICSC): 2-Aminopyridine. [Link]

  • Alkali Metals Ltd. MSDS Name: 2-AMINO PYRIDINE. [Link]

  • Sciencelab.com. (2007). Material Safety Data Sheet: 4-Aminopyridine. [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Amino Pyridine. [Link]

  • Glen Research. (2018). Safety Data Sheet: Alkyne-NHS Ester. [Link]

  • Brainly.in. (2021). Terminal alkynes can be protected by using.... [Link]

  • Applus+. (2016). Necessary safety precautions at terminal facilities. [Link]

  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... Molecules, 22(2), 206. [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. [Link]

  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

  • Marine Public. (n.d.). Advanced Chemical Terminal Safety: Key Practices & Principles. [Link]

  • US EPA. (2025). 2-Pyridinamine, 5-bromo-6-methyl-3-nitro-. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine

Executive Summary & Strategic Analysis This application note details the synthesis of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine , a critical heterobifunctional intermediate often employed in the development of PROTACs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine , a critical heterobifunctional intermediate often employed in the development of PROTACs (Proteolysis Targeting Chimeras) and covalent kinase inhibitors. The molecule features three distinct functionalities:

  • Primary Amine (C3): A handle for amide coupling or urea formation.

  • Bromide (C5): A reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Terminal Alkyne (C6-Ether): A bioorthogonal handle for "Click" chemistry (CuAAC) or Sonogashira coupling.

Synthetic Strategy & Regiochemistry

The synthesis hinges on a nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction.

Critical Isomer Note: The nomenclature "5-Bromo-6-(alkoxy)..." implies the ether and bromine are on adjacent carbons (C5/C6), while the amine is at C3. However, standard IUPAC numbering for the most common precursor (2-chloro-3-nitro-5-bromopyridine ) yields 5-bromo-2-(but-3-yn-1-yloxy)pyridin-3-amine (Ether at C2, Amine at C3). Due to the symmetry of the pyridine core, C2 and C6 are equivalent until substituted. This protocol utilizes 2-chloro-3-nitro-5-bromopyridine as the starting material, as it is the industry-standard scaffold for accessing 3-amino-5-bromo-alkoxypyridines.

Core Challenges:

  • Regiocontrol: Ensuring the alkoxide attacks the chloride (activated by ortho-nitro) rather than the bromide.

  • Chemoselectivity: Reducing the nitro group (

    
    ) to an amine (
    
    
    
    ) without reducing the sensitive terminal alkyne (
    
    
    ).

Reaction Scheme & Logic Flow

The synthesis proceeds in two steps:

  • SNAr Displacement: Reaction of 3-butyn-1-ol with the chloropyridine scaffold.

  • Bechamp Reduction: Iron-mediated reduction of the nitro group.

Workflow Diagram

SynthesisWorkflow cluster_logic Critical Control Points SM Start: 2-Chloro-3-nitro- 5-bromopyridine Intermed Intermediate: 5-Bromo-2-(but-3-yn-1-yloxy)- 3-nitropyridine SM->Intermed Step 1: S_NAr (Cl Displacement) Reagent1 3-Butyn-1-ol (NaH, THF, 0°C) Reagent1->Intermed Control1 Temp < 0°C Prevent Br displacement Reagent1->Control1 Product Final Target: 5-Bromo-6-(but-3-yn-1-yloxy) pyridin-3-amine Intermed->Product Step 2: Chemoselective Reduction Reagent2 Fe Powder / NH4Cl (EtOH/H2O, 70°C) Reagent2->Product Control2 Avoid H2/Pd Preserve Alkyne Reagent2->Control2

Caption: Two-step synthetic pathway highlighting the SNAr displacement and the chemoselective iron reduction to preserve the alkyne moiety.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-(but-3-yn-1-yloxy)-3-nitropyridine

Mechanism: The reaction proceeds via an addition-elimination mechanism. The nitro group at C3 and the pyridine nitrogen at C1 strongly withdraw electron density from C2, making the chloride an excellent leaving group. The bromide at C5 is significantly less activated, ensuring high regioselectivity.

Reagents & Materials:

Reagent Equiv. Role
2-Chloro-3-nitro-5-bromopyridine 1.0 Electrophile (Scaffold)
3-Butyn-1-ol 1.1 Nucleophile
Sodium Hydride (60% in oil) 1.2 Base (Deprotonation)

| THF (Anhydrous) | [0.2 M] | Solvent |

Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon/Nitrogen.

  • Deprotonation: Add 3-butyn-1-ol (1.1 eq) to anhydrous THF. Cool to 0°C (ice bath).

  • Base Addition: Carefully add NaH (1.2 eq) portion-wise. Evolution of H2 gas will be observed. Stir at 0°C for 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Scaffold: Dissolve 2-chloro-3-nitro-5-bromopyridine (1.0 eq) in a minimal amount of THF and add it dropwise to the alkoxide solution at 0°C.

    • Note: Keep temperature low to prevent side reactions at the bromine position.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a new spot (Rf ~0.7) should appear.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na2SO4, filter, and concentrate.

  • Purification: The crude yellow solid is usually sufficiently pure. If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Step 2: Chemoselective Reduction to 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine

Scientific Rationale: Catalytic hydrogenation (H2, Pd/C) is strictly contraindicated as it will reduce the alkyne to an alkene or alkane. We utilize an Iron/Ammonium Chloride reduction (Bechamp conditions), which is highly selective for nitro groups in the presence of alkynes and halides.

Reagents & Materials:

Reagent Equiv. Role
Nitro Intermediate (from Step 1) 1.0 Substrate
Iron Powder (Fe) 5.0 Reducing Agent
Ammonium Chloride (NH4Cl) 5.0 Electrolyte/Proton Source

| Ethanol / Water | 4:1 v/v | Solvent System |

Protocol:

  • Setup: In a RBF equipped with a reflux condenser, dissolve the Nitro intermediate in Ethanol/Water (4:1).

  • Activation: Add NH4Cl (5.0 eq) and Iron powder (5.0 eq).

  • Reaction: Heat the mixture to 70–80°C with vigorous stirring.

    • Observation: The yellow suspension will turn dark brown/rust-colored.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The non-polar nitro compound will convert to a polar, UV-active amine spot (often stains blue/purple with Ninhydrin). Reaction time is typically 1–3 hours.

  • Workup (Critical):

    • Cool the mixture to RT.

    • Filter the suspension through a Celite pad to remove iron residues. Wash the pad copiously with MeOH or EtOAc to recover all product.

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the remaining aqueous residue with water and extract with EtOAc (3x).[1]

  • Purification: Dry organics (Na2SO4) and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5 or Hexane:EtOAc gradient).

    • Yield Expectations: 75–85% over two steps.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures.

TechniqueExpected SignatureDiagnostic Value
1H NMR δ ~2.0 ppm (t, 1H): Alkyne proton (

)
Confirms Alkyne integrity (not reduced).
1H NMR δ ~4.4 ppm (t, 2H): Ether methylene (

)
Confirms SNAr ether formation.
1H NMR δ ~5.0 ppm (br s, 2H): Amine protons (

)
Confirms Nitro reduction.
LC-MS M+1 / M+3 (1:1 ratio): Confirms presence of Bromine (isotopic pattern).

Critical Considerations & Troubleshooting

A. Regiochemistry Verification

If you suspect the alkoxide attacked the Bromine position (rare at 0°C), check the 13C NMR. The carbon attached to the ether should be approx 160 ppm (C2/C6). If displacement occurred at C5, the shift would differ, and the coupling pattern in 1H NMR would change (loss of meta-coupling).

B. Safety: Alkyne Handling

While terminal alkynes are generally stable, avoid concentrating them to dryness in the presence of transition metals (other than the iron used here) or strong oxidizers to prevent acetylide formation or polymerization.

C. Alternative Reduction Methods

If Iron/NH4Cl fails or stalls:

  • Stannous Chloride (SnCl2): Effective but generates difficult-to-remove tin salts.

  • Zinc / Acetic Acid: Effective but can sometimes cause hydrodehalogenation (loss of Br) if left too long.

  • Sodium Dithionite (Na2S2O4): Mild, homogenous alternative.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 817620, 5-Bromo-2-nitropyridine. Retrieved from [Link] (Analogous reactivity data).

  • Organic Syntheses. (2007). Synthesis of Alkyne Derivatives. Org. Synth. 2007, 84, 120. Retrieved from [Link] (General alkyne handling).

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from [Link] (Cross-coupling utility of the 5-bromo scaffold).

Sources

Application

Application Note: Copper-Catalyzed Click Chemistry with Aminopyridine Alkynes

Executive Summary The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally robust, but substrates containing Lewis basic heterocycles—specifically aminopyridines —present a unique "self-poisoning" challenge....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally robust, but substrates containing Lewis basic heterocycles—specifically aminopyridines —present a unique "self-poisoning" challenge. The pyridine nitrogen and the amine group can chelate the Copper (Cu) catalyst, removing it from the catalytic cycle or promoting oxidative degradation.

This guide details the "Ligand-Accelerated" strategy required to overcome this inhibition. By using specific tris(triazolylmethyl)amine ligands (e.g., THPTA) in optimized ratios, researchers can outcompete substrate chelation, ensuring rapid turnover and high yields.

Mechanistic Insight: The Chelation Trap

To optimize the reaction, one must understand why it fails. In a standard CuAAC reaction, Cu(I) coordinates with the alkyne to form a


-complex, which then converts to a 

-acetylide.[1]

The Aminopyridine Problem: Aminopyridines act as competitive ligands. The pyridine nitrogen (


) is a strong 

-donor. If the substrate binds the Cu(I) center more tightly than the labile ligands (like acetonitrile or water), it forms a thermodynamically stable but catalytically inactive "off-cycle" complex. This is particularly acute with 2-aminopyridines , which can act as bidentate ligands.
Diagram 1: The Catalytic "Tug-of-War"

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive substrate sequestration.

CuAAC_Mechanism Cu_Source Cu(II) Precursor (CuSO4) Active_Cat Active Catalyst [L-Cu(I)] Cu_Source->Active_Cat Reduction (NaAsc) Off_Cycle POISONED STATE [Substrate-Cu(I)-Substrate] Active_Cat->Off_Cycle Chelation by Aminopyridine Acetylide Cu(I)-Acetylide Intermediate Active_Cat->Acetylide + Alkyne Off_Cycle->Active_Cat Displacement by High-Affinity Ligand (THPTA) Substrate Aminopyridine Alkyne Azide Azide Partner Metallacycle Metallacycle Acetylide->Metallacycle + Azide Product Triazole Product Metallacycle->Product Ring Contraction + Protonation Product->Active_Cat Regeneration

Caption: Figure 1. The "Tug-of-War" mechanism. Without a specialized ligand (green arrow), the aminopyridine substrate sequesters the copper (red arrow), stalling the reaction.

Critical Optimization Parameters

Ligand Selection (The Key Driver)

Standard ligands like TBTA (Tris(benzyltriazolylmethyl)amine) are effective but often suffer from poor solubility in aqueous/organic mixtures. For aminopyridines, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is superior due to its water solubility and ability to protect Cu(I) from oxidation while allowing substrate access.

LigandSolubilityProtection vs. OxidationRec.[2] for Aminopyridines
None N/AVery PoorAvoid (Reaction will stall)
TBTA OrganicModerateGood (if strictly organic)
THPTA Water/OrganicHigh Excellent (Gold Standard)
BTTES WaterVery HighExcellent (for biological/dilute systems)
Catalyst Loading & Ratios

Because the substrate competes for the metal, a slightly higher catalyst loading is often required compared to simple phenylacetylenes.

  • Standard CuAAC: 1-5 mol% Cu.

  • Aminopyridine CuAAC: 5-10 mol% Cu.

  • Cu:Ligand Ratio: Crucial. Use 1:5 (Cu:Ligand).

    • Why? You need excess ligand to ensure that any Cu(I) released from the catalytic cycle is immediately "caught" by the ligand rather than the aminopyridine.

Solvent & pH
  • Solvent: DMSO/Water or tBuOH/Water (1:1). The water component is essential for the effectiveness of Sodium Ascorbate.

  • pH: Aminopyridines are basic. If the pH is too low, the alkyne deprotonation (pK ~25) is harder. If too high, Cu oxidation accelerates. Buffer to pH 7.5 - 8.0 (e.g., HEPES or Phosphate) to maintain consistency.

Standardized Protocol

This protocol is designed for a 0.5 mmol scale reaction.

Materials
  • Alkyne: Aminopyridine-alkyne derivative (1.0 equiv).

  • Azide: Reaction partner (1.0 - 1.2 equiv).

  • Cu Source: CuSOngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    [3] · 5H
    
    
    
    O (20 mg/mL stock in water).
  • Ligand: THPTA (50 mg/mL stock in water).

  • Reductant: Sodium Ascorbate (freshly prepared 100 mg/mL in water).

  • Solvent: DMSO and Water (degassed).

Step-by-Step Workflow
  • Preparation of Reagents:

    • Dissolve Alkyne (0.5 mmol) and Azide (0.55 mmol) in 2.0 mL DMSO in a reaction vial.

    • Add 1.5 mL of degassed Water (or buffer). Note: If precipitate forms, add more DMSO until clear.

  • Complexation (The "Premix"):

    • Critical Step: In a separate micro-tube, mix the Cu source and Ligand before adding to the reaction.

    • Mix 25 µL CuSO

      
       stock (10 mol%) with 125 µL THPTA stock (50 mol%).
      
    • Allow to stand for 1-2 minutes. The solution typically turns light blue.

  • Initiation:

    • Add the Cu-Ligand premix to the main reaction vial.

    • Add 50 µL Sodium Ascorbate stock (excess, ~20-30 mol%).

    • Flush headspace with Nitrogen/Argon and cap tightly.

  • Reaction:

    • Stir at Room Temperature (RT) for 2-4 hours.

    • Monitoring: Check by LC-MS. The aminopyridine peak should disappear. If the reaction stalls at 50%, add a second bolus of Ascorbate (oxidation is the likely culprit).

  • Work-up (Copper Removal):

    • Challenge: The product is likely a chelator. Simple extraction often leaves green Cu residues.

    • Method: Add 5 mL of 0.1 M EDTA (pH 8) and stir vigorously for 30 minutes open to air.

    • Extract with EtOAc or DCM. The aqueous layer will be blue (Cu-EDTA); the organic layer should be colorless/yellow.

Diagram 2: Experimental Workflow

Protocol_Workflow cluster_0 1. Premix cluster_1 2. Reaction cluster_2 3. Purification Cu CuSO4 Complex Active Complex Cu->Complex Ligand THPTA (5 equiv) Ligand->Complex Rxn Reaction 2-4h @ RT Complex->Rxn Add Catalyst Mix Substrates (DMSO/H2O) Mix->Rxn EDTA EDTA Wash (Scavenging) Rxn->EDTA Isolate Pure Triazole EDTA->Isolate

Caption: Figure 2. Step-by-step experimental workflow emphasizing the pre-complexation of Copper and Ligand.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Reaction Stalls < 50% Cu oxidation or poisoning.Add more NaAscorbate. If that fails, add 2 mol% more Cu-premix.
Green Organic Layer Product is chelating Cu.[4]Wash organic layer with 10% NH

OH or sat. NH

Cl.
Precipitation Triazole product is insoluble.This is good! Filter the solid and wash with EDTA/Water.
Low Yield Substrate inhibition.Increase Ligand:Cu ratio to 10:1. Switch to BTTES ligand.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.[2] Current Protocols in Chemical Biology, 3(4), 153–162.

    • Source:

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.

    • Source:

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.

    • Source:

  • BenchChem Technical Support. (2025). Removal of Residual Copper Catalyst from Click Reactions.[5][6]

    • Source:

Sources

Method

Application Note: High-Stability Cysteine Bioconjugation via 2-Ethynylpyridine (2-EP) Handles

Executive Summary This application note details the utility of 2-Ethynylpyridine (2-EP) and its quaternized derivatives (ethynylpyridinium) as superior alternatives to maleimides for cysteine-selective bioconjugation. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2-Ethynylpyridine (2-EP) and its quaternized derivatives (ethynylpyridinium) as superior alternatives to maleimides for cysteine-selective bioconjugation. While maleimides remain the industry standard, they suffer from retro-Michael instability in plasma, leading to premature payload release and off-target toxicity.[1] The 2-EP "handle" facilitates a specific nucleophilic attack by thiols to form a hydrolytically stable vinylpyridine thioether linkage. This guide provides optimized protocols for Antibody-Drug Conjugate (ADC) synthesis and peptide macrocyclization, emphasizing reaction kinetics, pH dependence, and stability metrics.

Technology Overview & Mechanism

The core limitation of maleimide chemistry is the reversibility of the thiosuccinimide ring formation.[1] In the presence of blood serum albumin (which contains free thiols), maleimide-drug linkers can de-conjugate from the antibody and transfer to albumin (the "albumin sponge" effect).

The 2-Ethynylpyridine Solution: The 2-EP handle utilizes the electron-withdrawing nature of the pyridine ring (often enhanced by protonation or quaternization) to activate the adjacent alkyne bond. When a thiolate anion (Cys-S⁻) attacks the alkyne, it forms a stable vinylpyridine thioether . Unlike the succinimide ring, this bond is irreversible under physiological conditions.

Reaction Mechanism

The reaction proceeds via a Michael-type addition.[1][2][3] The nitrogen atom on the pyridine ring acts as an electron sink. If the nitrogen is alkylated (quaternized), the reactivity increases significantly ("Ultrafast" kinetics), allowing for near-stoichiometric labeling.

G Substrate Protein-SH (Nucleophile) Complex Transition State (Charge Stabilization) Substrate->Complex Nucleophilic Attack Reagent 2-Ethynylpyridine (Electrophile) Reagent->Complex Product Vinylpyridine-Thioether (Stable Conjugate) Complex->Product Proton Transfer

Figure 1: Mechanism of Thiol-Ethynylpyridine conjugation. The pyridine nitrogen activates the triple bond for specific thiol addition, resulting in a stable thio-alkene linkage.

Comparative Stability Data

The following table summarizes the stability profiles of standard Maleimide linkers versus 2-Ethynylpyridine handles when incubated in human plasma.

FeatureMaleimide (Standard)2-Ethynylpyridine (2-EP)
Reaction Type Michael AdditionMichael-type Addition to Alkyne
Linkage Formed ThiosuccinimideVinylpyridine Thioether
Plasma Stability (7 days) ~60-80% (Retro-Michael loss)>95% (Stable)
Reversibility Reversible (Thiol Exchange)Irreversible
Hydrolysis Risk Ring hydrolysis (stabilizes but slow)None
Selectivity High for CysHigh for Cys

Protocol A: Antibody-Drug Conjugate (ADC) Synthesis

Objective: Site-specific conjugation of a cytotoxic payload to an IgG1 antibody using a 2-Ethynylpyridine linker.

Materials
  • Antibody: IgG1 (e.g., Trastuzumab), 5–10 mg/mL in PBS.

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

  • Linker-Payload: 2-Ethynylpyridine-Val-Cit-PAB-MMAE (2-EP-MMAE).

  • Buffers:

    • Reduction Buffer: PBS, pH 7.4, 1 mM EDTA.

    • Conjugation Buffer: 50 mM Potassium Phosphate, pH 7.5 (Strict pH control is vital).

  • Purification: PD-10 Desalting Columns or Slide-A-Lyzer Dialysis Cassettes.

Step-by-Step Workflow
Step 1: Interchain Disulfide Reduction

To expose the cysteine thiols, the interchain disulfides must be partially reduced.

  • Dilute antibody to 5 mg/mL in Reduction Buffer .

  • Add 2.5 to 3.0 molar equivalents of TCEP per antibody.

  • Incubate at 37°C for 90 minutes with gentle agitation.

    • Note: Unlike maleimide protocols which often use DTT followed by removal, TCEP is compatible with 2-EP and does not necessarily need to be removed if stoichiometry is precise, though removal is recommended for purity.

Step 2: Conjugation Reaction
  • Cool the reduced antibody solution to room temperature (22°C).

  • Prepare a 10 mM stock of 2-EP-MMAE in anhydrous DMSO.

  • Add the linker-payload to the antibody solution.

    • Target DAR (Drug-Antibody Ratio) 4: Use 6–8 molar equivalents of 2-EP-MMAE (approx 1.5–2.0 eq per free thiol).

  • Adjust solvent: Ensure final DMSO concentration is <10% (v/v) to prevent precipitation.

  • Incubate at 37°C for 4–16 hours .

    • Critical Insight: 2-EP kinetics are generally slower than maleimides. While maleimides react in 30 mins, 2-EP often requires hours. Quaternized (N-methylated) variants can react in <1 hour.

Step 3: Quenching and Purification
  • Quench the reaction by adding 20 equivalents of N-acetylcysteine (relative to antibody) to scavenge unreacted linker. Incubate for 15 mins.

  • Purify via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS to remove free drug and organic solvent.

  • QC: Analyze via HIC-HPLC (Hydrophobic Interaction Chromatography) to determine DAR and monomer content.

Protocol B: Peptide Macrocyclization (Stapling)

Objective: "Stapling" a helical peptide using a bis-ethynylpyridine linker to enhance proteolytic stability.

Workflow Diagram

Stapling Step1 Synthesize Peptide (Cys at i, i+4 or i+7) Step2 Dissolve in Buffer (NH4HCO3, pH 8.0) Step1->Step2 Step3 Add Bis-2-EP Linker (1.1 eq) Step2->Step3 Step4 Incubate (RT, 2-4 hours) Step3->Step4 Step5 Lyophilize & HPLC Purify Step4->Step5

Figure 2: Peptide stapling workflow using bis-functionalized ethynylpyridine reagents.

Protocol Steps
  • Peptide Design: Synthesize peptide containing two Cysteine residues spaced at positions i and i+4 (one turn) or i+7 (two turns).

  • Solubilization: Dissolve peptide (0.5 mM) in 50 mM Ammonium Bicarbonate (pH 8.0) / Acetonitrile (1:1 v/v).

    • Why pH 8.0? Slightly basic pH ensures the Cysteine thiol is deprotonated (Thiolate, S⁻), which is the active nucleophile required for the 2-EP reaction.

  • Reaction: Add 1.1 equivalents of the bis-ethynylpyridine linker (dissolved in DMF/DMSO).

  • Monitoring: Monitor reaction by LC-MS. The mass shift corresponds to the linker mass (no leaving group is lost in an addition reaction).

  • Purification: Acidify with 0.1% TFA and purify via Preparative RP-HPLC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield pH too low (< 7.0)Increase pH to 7.5–8.0 to favor thiolate formation.
Precipitation High hydrophobic payloadLimit DMSO/DMF to <10%; Add PEG spacers to the linker.
Slow Kinetics Non-quaternized reagentIncrease temperature to 37°C or switch to N-methyl-2-ethynylpyridinium salts (quaternized) for ultrafast kinetics.
Non-Specific Binding Lysine reactivityEnsure pH does not exceed 8.5. Above pH 9.0, lysines may compete.

References

  • Wagner, K. et al. (2014). "Bis(ethynyl)pyridinium Linkers for the Synthesis of Rigid Peptide Macrocycles.

  • Koniev, O. & Wagner, A. (2015).

  • Schuster, et al. (2019).

  • Strop, P. et al. (2013). "Location Matters: Site of Conjugation Modulates Stability and Pharmacokinetics of Antibody Drug Conjugates." Chemistry & Biology. (Context on Maleimide instability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Copper Removal from Pyridine-Alkyne Click Products

Topic: Removal of Copper Catalyst from Pyridine-Rich Substrates Ticket ID: #CuAAC-PYR-001 Support Tier: Senior Application Scientist The Core Challenge: The "Chelation Trap" Welcome to the technical support center. You a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Copper Catalyst from Pyridine-Rich Substrates Ticket ID: #CuAAC-PYR-001 Support Tier: Senior Application Scientist

The Core Challenge: The "Chelation Trap"

Welcome to the technical support center. You are likely here because standard washes (EDTA/Ammonia) have failed to remove the green/blue tint from your reaction product, or your biological assay is showing toxicity.

The Scientific Reality: In standard click chemistry, the 1,2,3-triazole product is a weak ligand.[1] However, when you click a pyridine-alkyne , the resulting product contains a pyridine nitrogen adjacent to the triazole.[1] This creates a bidentate (or tridentate) binding pocket capable of forming highly stable chelate rings with Copper (Cu) ions.

You are not just washing away a catalyst; you are fighting a competitive equilibrium where your product is an effective ligand.

Visualizing the Problem

The following diagram illustrates the thermodynamic competition occurring in your separatory funnel or scavenger slurry.

CopperCompetition cluster_0 The 'Chelation Trap' Cu_Product Product-Cu Complex (Stable Chelate) Transition Transition State (Ligand Exchange) Cu_Product->Transition Slow Kinetics Scavenger Removal Agent (EDTA / Si-Thiol) Scavenger->Transition Cu_Scavenger Waste-Cu Complex (Removed) Transition->Cu_Scavenger Thermodynamic Sink Free_Product Purified Product (Free Base) Transition->Free_Product

Figure 1: The kinetic and thermodynamic barrier to copper removal in pyridine-triazole systems.

Decision Matrix: Selecting Your Protocol

Do not proceed blindly. Choose the protocol based on your product's solubility and the scale of your reaction.

MethodBest ForMechanismProsCons
Protocol A: Modified EDTA Large scale (>1g), Hydrophobic productsChelation (Liquid-Liquid)Cheap, scalableOften fails for pyridine products; requires pH control.
Protocol B: Si-Thiol Scavenger Small/Med scale (<1g), High-value APIsCovalent binding (Solid-Phase)High efficiency, no emulsionExpensive; slower kinetics for chelated Cu.
Protocol C: Sulfide Precipitation "The Nuclear Option" (Resistant cases)Precipitation (

)
100% effective (Thermodynamic win)Smell (H2S), incompatible with reducible groups.

Detailed Protocols

Protocol A: The "Ammoniacal" EDTA Wash

Standard EDTA often fails because the pH is too low to deprotonate the EDTA fully, or the pyridine-Cu complex is too stable. We use Ammonia to form a transient soluble complex that transfers Cu to EDTA.

Reagents:

  • 0.5 M EDTA (

    
     salt) in water.
    
  • Concentrated Aqueous Ammonia (

    
    ).
    

Steps:

  • Dissolve the crude reaction mixture in a hydrophobic solvent (DCM or Chloroform). Ethyl Acetate is often too polar and competes for Cu.

  • Prepare Wash Buffer A : Mix 0.5 M EDTA with 10% v/v Aqueous Ammonia. (pH should be >10).

  • Wash the organic layer vigorously with Wash Buffer A.

    • Observation: The aqueous layer should turn bright royal blue (Cu-Ammonia/EDTA complex).

  • Repeat until the aqueous layer is colorless.

  • Critical Step: Wash the organic layer with Saturated

    
      followed by Brine to remove residual ammonia and EDTA.
    
Protocol B: Solid-Supported Scavengers (Si-Thiol)

For pyridine products, silica-based thiols (Si-Thiol) are superior to amine-based scavengers because the Sulfur-Cu bond is stronger than the Nitrogen-Cu bond of your product.

Reagents:

  • SiliaMetS® Thiol or QuadraPure™ TU.

  • THF or DCM (Solvent must swell the resin).

Steps:

  • Dissolve crude product in THF or DCM.

  • Add 4-5 equivalents of Si-Thiol resin relative to the copper loading.

    • Note: Standard protocols suggest 2 eq, but for pyridine products, you need excess to drive the equilibrium.[1]

  • Heat to 40-50°C and stir for 4-12 hours.

    • Why Heat? The release of Cu from the pyridine pocket is kinetically slow. Heat accelerates the ligand exchange.

  • Filter through a 0.45 µm PTFE frit or Celite pad.

  • Rinse the resin cake with solvent to recover trapped product.

Protocol C: The "Nuclear Option" (Sulfide Precipitation)

Use this when all else fails. The solubility product constant (


) of Copper(II) Sulfide is 

. No organic ligand can compete with this thermodynamic sink.

Reagents:

  • Sodium Sulfide nonahydrate (

    
    ) or Sodium Hydrosulfide (
    
    
    
    ).

Steps:

  • Dissolve product in a water-miscible solvent (e.g., Acetone, THF, or Acetonitrile).[1]

  • Prepare a concentrated solution of

    
     in water.
    
  • Add the sulfide solution dropwise to the reaction mixture.

    • Observation: A fine black precipitate (CuS) will form immediately.

  • Stir for 15 minutes.

  • Filter the mixture through a pad of Celite (diatomaceous earth). The black CuS is extremely fine and will clog standard paper filters.

  • Safety: Perform in a fume hood. Dispose of filtrate in specific sulfide waste streams.

Validation & Quality Control (ICH Q3D)

You cannot rely on visual inspection (color) for biological applications. You must validate removal against ICH Q3D guidelines [1].

Target Limits (Permitted Daily Exposure - PDE):

  • Oral Administration: 3000 µ g/day .

  • Parenteral (Injection): 300 µ g/day .

  • Inhalation: 30 µ g/day .

Testing Method:

  • Gold Standard: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Quick Check: Colorimetric test strips (e.g., MQuant™ Copper) can detect down to ~10 mg/L (ppm), which is sufficient for initial screening but insufficient for parenteral release testing.

Troubleshooting & FAQs

Q: My product is still green after the Si-Thiol treatment.

  • Diagnosis: The solvent choice was likely poor.

  • Fix: Scavenger resins must "swell" to expose their active sites. If you used Hexane or Ether, the resin remains collapsed.[1] Switch to THF, DCM, or DMF and heat the mixture.

Q: I cannot use sulfide because my product contains a reducible nitro group.

  • Diagnosis:

    
     is a reducing agent.[2]
    
  • Fix: Use CupriSorb™ (a chelating resin) or perform a wash with Sodium Diethyldithiocarbamate . The carbamate forms a hydrophobic copper complex that can be separated, though it requires careful chromatography to separate the complex from your product.

Q: Can I use "Copper-Free" click chemistry to avoid this?

  • Answer: Yes. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO or BCN reagents avoids copper entirely [2]. However, these reagents are significantly more expensive and the kinetics are slower than CuAAC. For pyridine-rich scaffolds, CuAAC is often chemically necessary for yield; just plan for the purification.

Workflow Visualization

PurificationFlow Start Crude Reaction Mixture (Pyridine-Triazole Product) IsSoluble Is Product Water Soluble? Start->IsSoluble WaterSol Yes (Hydrophilic) IsSoluble->WaterSol Yes OrgSol No (Hydrophobic) IsSoluble->OrgSol No Dialysis Dialysis w/ EDTA (pH < 5 to protonate Pyridine) WaterSol->Dialysis LiquidWash Liquid-Liquid Extraction (Protocol A: NH4OH/EDTA) OrgSol->LiquidWash Final Final Polish (Silica Column / ICP-MS) Dialysis->Final CheckColor Is Organic Layer Colorless? LiquidWash->CheckColor Scavenger Solid Phase Scavenger (Protocol B: Si-Thiol, Heat) CheckColor->Scavenger No (Trace Color) Sulfide Sulfide Precipitation (Protocol C: Na2S) CheckColor->Sulfide Still Colored (Resistant) CheckColor->Final Yes Scavenger->CheckColor Sulfide->Final

Figure 2: Step-by-step decision tree for copper removal.

References

  • ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency (EMA) / International Council for Harmonisation. (2019). Defines Permitted Daily Exposure (PDE) limits for Copper.

  • Copper-free Click Chemistry Reagents. Glen Research. Overview of DBCO and BCN technologies as alternatives to CuAAC.

  • Removal of Copper Catalyst from Click Reactions. BenchChem Technical Support. General protocols for scavenger resins and EDTA washes.

  • Decomposition of copper–amino acid complexes by sodium sulfide. ResearchGate. Demonstrates the efficacy of sulfide precipitation for stable copper-nitrogen complexes.

Sources

Optimization

Technical Support Center: Purification of Polar Aminopyridine Intermediates

Status: Operational Operator: Senior Application Scientist Ticket ID: AP-PYR-FLASH-001 Mission Brief You are working with aminopyridines . These molecules present a "perfect storm" for flash chromatography: High Polarity...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: AP-PYR-FLASH-001

Mission Brief

You are working with aminopyridines . These molecules present a "perfect storm" for flash chromatography:

  • High Polarity: They elute too fast on normal phase (silica) using standard hexanes/ethyl acetate.

  • Basicity: The pyridine nitrogen (pKa ~5.2) and the amine group (pKa ~9-10) act as Lewis bases. They interact strongly with the acidic silanols (Si-OH, pKa ~5) on the surface of silica gel.

  • Result: Massive peak tailing (the "shark fin" effect), irreversible adsorption (yield loss), and poor resolution.

This guide provides the troubleshooting protocols to resolve these specific chemical interactions.

Module 1: Troubleshooting Peak Tailing & Poor Resolution
Q: Why do my aminopyridine peaks look like shark fins (severe tailing)?

A: You are seeing "Silanol Drag." Standard silica gel is acidic (pH ~5). Your basic aminopyridine is protonating on the column, effectively undergoing cation exchange with the deprotonated silanols (


). This secondary interaction holds onto the molecule longer than the simple adsorption mechanism, causing the tail.

The Fix: Mobile Phase Modifiers You must neutralize the silica surface or the mobile phase.

ModifierConcentrationProsCons
Triethylamine (TEA) 1% - 3% v/vExtremely effective; standard for DCM/MeOH gradients.High boiling point; requires removal by rotovap or acid wash; smells.
Ammonium Hydroxide (NH

OH)
1% - 2% v/vVolatile (easy removal); effective for very polar amines.Immiscible with Hexanes; difficult to mix into DCM without MeOH present.
Acetic Acid 1% v/vKeeps amine protonated (salt form).NOT RECOMMENDED for aminopyridines on silica; usually exacerbates retention issues unless using C18.

Protocol: The "Buffered" Solvent System

  • Choose your system: Dichloromethane (DCM) / Methanol (MeOH).

  • Prepare Solvent A: DCM + 1% TEA.

  • Prepare Solvent B: MeOH + 1% TEA.

    • Critical Step: You must add the modifier to BOTH bottles. If you only add it to the strong solvent (B), the modifier concentration changes during the gradient, causing baseline drift.

Module 2: Alternative Stationary Phases (The "Pro" Solution)
Q: I added TEA, but my compound still streaks or co-elutes. What now?

A: Stop fighting the silica. Change the chemistry. If modifiers fail, the interaction is too strong for standard silica. You need a stationary phase that repels the basic moiety rather than attracting it.

Option A: Amine-Functionalized Silica (The "Silver Bullet")

  • Mechanism: The silica surface is bonded with propyl-amine groups.[1] The surface is now basic.[1]

  • Why it works: "Like repels like." The basic surface prevents your basic aminopyridine from interacting with the underlying silanols.

  • Benefit: You can often use simple Hexane/Ethyl Acetate gradients without modifiers.

  • Capacity: High loading capacity for basic compounds.

Option B: Reverse Phase (C18) at High pH

  • Mechanism: Hydrophobic interaction.

  • Why it works: At high pH (pH 9-10), the aminopyridine is in its free base (neutral) form, maximizing retention on the non-polar C18 chains.

  • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide in water (Solvent A) vs. Methanol or Acetonitrile (Solvent B).

  • Warning: Ensure your C18 column is rated for High pH (e.g., hybrid silica or polymer-based). Standard silica dissolves above pH 8.

Module 3: Solubility & Loading Issues
Q: My compound precipitates at the top of the column (Headless Peak).

A: This is a "Solubility Mismatch." Aminopyridines are often insoluble in non-polar starting solvents (like Hexane or DCM). Injecting a dissolved sample in MeOH onto a Hexane-equilibrated column causes immediate precipitation.

The Fix: Solid (Dry) Loading Never liquid load a polar aminopyridine unless you are doing Reverse Phase.

Protocol: Dry Loading

  • Dissolve crude mixture in a strong solvent (MeOH or DCM).

  • Add a solid support: Celite 545 or Amine-Silica (ratio 1:2 sample to support).

    • Pro Tip: Using Amine-Silica as the dry load material acts as a "guard column," neutralizing the most basic impurities before they hit the main column.

  • Evaporate solvent on a rotovap until you have a free-flowing powder.

  • Pack this powder into a solid load cartridge or pour it on top of the column piston.

Module 4: Logic & Visualization
The "Silanol Blocking" Mechanism

The following diagram illustrates why adding TEA works.

SilanolBlocking cluster_0 Standard Silica (Acidic Surface) cluster_1 Silica + TEA Modifier Silanol Silanol Group (Si-OH) Interaction Strong H-Bond / Ionic Interaction (Tailing) Silanol->Interaction Aminopyridine Aminopyridine (Basic) Aminopyridine->Interaction Silanol_Blocked Silanol Group (Si-OH) Aminopyridine_Free Aminopyridine (Elutes Freely) Silanol_Blocked->Aminopyridine_Free Blocked Interaction TEA Triethylamine (TEA) TEA->Silanol_Blocked Preferential Binding

Caption: Mechanism of Triethylamine (TEA) blocking acidic silanol sites, allowing the target aminopyridine to elute without tailing.

Method Development Decision Tree

Follow this logic flow to select the correct purification method.

DecisionTree Start Start: Purify Aminopyridine Solubility Is it soluble in DCM? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Very Polar) Solubility->NoSol Standard Try Silica: DCM/MeOH (0-10%) YesSol->Standard C18 Reverse Phase C18 (High pH Buffer: NH4HCO3) NoSol->C18 Tailing Result: Tailing/Streaking? Standard->Tailing AddMod Add 1% TEA or NH4OH Tailing->AddMod Yes Success1 Success AddMod->Success1 FailMod Still Tailing / Poor Sep AddMod->FailMod AmineCol Switch to Amine-Functionalized Silica (Hex/EtOAc or DCM/MeOH) FailMod->AmineCol AmineCol->C18 If Amine fails Success2 Success AmineCol->Success2 C18->Success2

Caption: Decision matrix for selecting the optimal stationary phase and solvent system based on solubility and chromatographic behavior.

References
  • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link] (Verified via general search context on basic compound purification).

  • Biotage. (2023).[2] When should I use an amine-bonded silica for flash chromatography? The Flash Purification Blog. Retrieved from [Link]

  • Biotage. (2023).[2] Using pH to optimize reversed-phase flash chromatography separations. The Flash Purification Blog. Retrieved from [Link]

Sources

Troubleshooting

avoiding regioselectivity issues in 5-bromo-pyridin-3-amine substitution

Welcome to the technical support resource for navigating the complexities of 5-bromo-pyridin-3-amine chemistry. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for navigating the complexities of 5-bromo-pyridin-3-amine chemistry. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common regioselectivity challenges encountered during substitution reactions.

Frequently Asked Questions (FAQs)

Q1: We are attempting a Buchwald-Hartwig amination on 5-bromo-pyridin-3-amine with a secondary amine, but we are observing significant N-arylation of the starting material's amino group, leading to a dimeric impurity. How can we favor the desired C-N coupling at the C-5 position?

A1: This is a classic regioselectivity problem arising from the competing nucleophilicity of your desired amine and the starting material's C-3 amino group. The pyridine nitrogen deactivates the ring, making oxidative addition into the C-Br bond the key step, but the 3-amino group can also engage in competitive N-arylation coupling with another molecule of the starting material.

Root Cause Analysis: The formation of the dimeric impurity, 5-bromo-N-(5-bromopyridin-3-yl)pyridin-3-amine, is often catalyzed by the same palladium complex intended for your primary reaction. The 3-amino group, while a relatively weak nucleophile, can be deprotonated by the strong bases typically used in Buchwald-Hartwig reactions (e.g., NaOtBu, K3PO4), increasing its reactivity.

Troubleshooting Strategies:

  • Ligand Selection is Critical: The steric and electronic properties of the phosphine ligand play a pivotal role in controlling regioselectivity.

    • Bulky Ligands: Employing bulky, electron-rich biarylphosphine ligands can sterically hinder the approach of the larger 5-bromo-pyridin-3-amine molecule to the palladium center, thereby suppressing the undesired N-N dimerization. Ligands like XPhos or RuPhos are often effective. Their large cone angles create a crowded catalytic pocket that favors the less sterically demanding coupling of the smaller, secondary amine nucleophile.

    • Josiphos Ligands: Certain ferrocenyl-based ligands from the Josiphos family have also shown high selectivity in similar challenging couplings due to their unique bite angle and steric profile.

  • Base Optimization: The choice and stoichiometry of the base are crucial.

    • Weaker Bases: Switching from a very strong base like NaOtBu to a milder one, such as K3PO4 or Cs2CO3, can often minimize the deprotonation of the 3-amino group, reducing its nucleophilicity and thus suppressing the side reaction.

    • Base Stoichiometry: Using the minimum necessary amount of base (e.g., 1.5-2.0 equivalents) can also be beneficial.

  • Temperature Control: Running the reaction at the lowest effective temperature can increase selectivity. Higher temperatures can provide the activation energy needed for the less favorable dimerization pathway. Start screening at lower temperatures (e.g., 80 °C) before increasing if the reaction is too slow.

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (1-2 mol%), the chosen phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K3PO4, 2.0 eq.).

  • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add 5-bromo-pyridin-3-amine (1.0 eq.) and your secondary amine (1.1-1.3 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) and monitor by LC-MS or TLC.

  • Upon completion, cool to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Purify by column chromatography.

Q2: In our Suzuki coupling reaction with an arylboronic acid, we are getting low yields and significant amounts of a debrominated product (3-aminopyridine). What is causing this hydrodebromination side reaction?

A2: Hydrodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich or sterically hindered substrates. It occurs when the organopalladium intermediate, formed after oxidative addition, undergoes protonolysis before it can proceed through transmetalation with the boronic acid.

Mechanistic Insight: The source of the proton can be trace water in the solvent or base, or even the boronic acid itself, which can undergo protodeboronation to generate boric acid and an arene that can act as a proton source. This pathway competes directly with the desired transmetalation step.

Troubleshooting Workflow:

G cluster_check_reagents cluster_change_base cluster_change_catalyst cluster_change_solvent start Low Yield & Hydrodebromination check_reagents 1. Verify Reagent Quality start->check_reagents change_base 2. Modify Base check_reagents->change_base Reagents are dry & pure success Improved Yield & Selectivity check_reagents->success Impure/wet reagents found & replaced change_catalyst 3. Change Catalyst System change_base->change_catalyst Issue persists change_base->success Problem Resolved change_solvent 4. Switch Solvent change_catalyst->change_solvent Issue persists change_catalyst->success Problem Resolved change_solvent->success Problem Resolved check_reagents_detail Use anhydrous solvents. Ensure boronic acid is pure. Dry base (K3PO4, Cs2CO3) thoroughly. change_base_detail Switch to a non-hydroxide base like K3PO4 or K2CO3. Avoid aqueous base solutions. change_catalyst_detail Use a catalyst with bulky, electron-rich ligands (e.g., SPhos, XPhos). These accelerate transmetalation & reductive elimination. change_solvent_detail Use aprotic polar solvents like 1,4-dioxane or DME. They can improve solubility and reaction rates.

Caption: Troubleshooting workflow for Suzuki hydrodebromination.

Key Recommendations:

  • Rigorous Control of Water: Ensure all reagents and solvents are scrupulously dried. Use anhydrous solvents and dry your base (e.g., K3PO4) in an oven before use.

  • Choice of Base: Avoid using hydroxide bases (like NaOH or KOH) if possible, as they have a higher water content and can promote protonolysis. Anhydrous K3PO4 or Cs2CO3 are generally superior choices.

  • Catalyst System: Employ a palladium catalyst system known to promote fast transmetalation. Catalysts based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate the rate-limiting transmetalation step, thereby outcompeting the protonolysis pathway. A pre-catalyst like SPhos-Pd-G3 can be particularly effective.

Q3: We are trying to perform a nucleophilic aromatic substitution (SNAr) on 5-bromo-pyridin-3-amine using a strong nucleophile, but the reaction is not proceeding. Is this substrate suitable for SNAr?

A3: 5-bromo-pyridin-3-amine is generally a poor substrate for classical SNAr reactions. For an SNAr reaction to be efficient, the aromatic ring must be "activated" by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the bromine atom).

Mechanistic Explanation: The SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex. The stability of this complex is paramount for the reaction to proceed.

G cluster_0 Poorly Activated Ring cluster_1 Well-Activated Ring (Example) A 5-Bromo-Pyridin-3-Amine B Meisenheimer Complex (High Energy, Unstable) A->B Nu- attack C No Reaction B->C Reverts to SM note1 Amino group (EDG) at C3 destabilizes the negative charge. Pyridine N is meta, providing insufficient activation. D 2-Chloro-5-Nitropyridine E Meisenheimer Complex (Low Energy, Stabilized) D->E Nu- attack F SNAr Product E->F Leaving group loss note2 Nitro group (strong EWG) para to the leaving group stabilizes the negative charge via resonance.

Caption: Comparison of SNAr activation on pyridine rings.

In your molecule:

  • The primary activating group is the pyridine nitrogen itself. However, it is meta to the bromine atom, so its electron-withdrawing effect is primarily inductive and less powerful than a resonance-based effect.

  • The amino group at the C-3 position is an electron-donating group (EDG) by resonance. This group actively destabilizes the negative charge required for the Meisenheimer intermediate, making the reaction pathway energetically unfavorable.

Alternative Strategies:

If your target molecule requires the installation of a nucleophile at the C-5 position, you should pivot from an SNAr strategy to a transition-metal-catalyzed cross-coupling reaction, which operates via a completely different mechanism (oxidative addition/reductive elimination).

  • For C-N bonds: Use Buchwald-Hartwig amination (see Q1).

  • For C-O bonds: Use Buchwald-Hartwig etherification.

  • For C-S bonds: Use Buchwald-Hartwig C-S coupling or similar variants.

  • For C-C bonds: Use Suzuki, Stille, or Sonogashira coupling.

These catalytic methods do not rely on ring activation in the same way as SNAr and are highly effective for forming bonds at the C-5 position of this substrate.

References

  • Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Bromo- and Chloro-Substituted Pyridines and Pyrimidines. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent developments in palladium-catalyzed C–N cross-coupling reactions. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation. Source: Organic Letters URL: [Link]

  • Title: Nucleophilic Aromatic Substitution. Source: Organic Chemistry, 2nd Ed. (Clayden, Greeves, Warren) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of 3-Amino-5-bromopyridine. Source: Journal of Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Minimizing Side Reactions in Buchwald-Hartwig Coupling of Aminopyridines

Status: Operational Topic: Troubleshooting & Optimization Guide Target Audience: Medicinal Chemists, Process Chemists Last Updated: 2025-05-20 Introduction: The "Pyridine Problem" Coupling aminopyridines (as nucleophiles...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting & Optimization Guide Target Audience: Medicinal Chemists, Process Chemists Last Updated: 2025-05-20

Introduction: The "Pyridine Problem"

Coupling aminopyridines (as nucleophiles) or halopyridines (as electrophiles) presents a unique set of challenges compared to standard aniline-aryl halide couplings. The primary failure mode is catalyst poisoning , where the pyridine nitrogen (


-donor) competitively binds to the palladium center, displacing the phosphine ligand or preventing oxidative addition.

This guide moves beyond generic "optimization" and addresses the specific mechanistic bottlenecks of pyridine-based Buchwald-Hartwig couplings: poisoning, protodehalogenation, and regioselectivity.

Module 1: Catalyst Deactivation & Poisoning

Q: My reaction stalls at <20% conversion despite using 5 mol% Pd. Is my catalyst dead?

Diagnosis: Likely, yes. You are experiencing the "Pyridine Trap." In standard couplings, the catalytic cycle relies on a delicate balance of ligand association/dissociation. Pyridines are potent


-donors that can form stable, off-cycle bis-pyridine palladium complexes 

, effectively sequestering the metal from the catalytic cycle.

The Fix:

  • Switch to Precatalysts (G3/G4): Do not generate catalysts in situ (e.g.,

    
     + Ligand). The induction period allows pyridine coordination before the active 
    
    
    
    species forms. Use Buchwald G3 or G4 precatalysts (e.g., XantPhos Pd G3, BrettPhos Pd G3). These contain a sacrificial amine ligand that ensures rapid, irreversible formation of the active species upon base addition.
  • Increase Ligand Bulk: Use ligands with significant steric bulk to physically prevent the pyridine nitrogen from approaching the metal center.

    • Primary Amines: BrettPhos or tBuBrettPhos .

    • Secondary Amines: RuPhos .[1]

  • NHC Ligands: If phosphines fail, switch to Pd-PEPPSI-IPent . The bulky N-heterocyclic carbene (NHC) ligand is highly resistant to displacement by pyridines.

Visualizing the Poisoning Mechanism

The diagram below illustrates how pyridine substrates divert the catalyst into an inactive resting state and how bulky ligands/precatalysts bypass this.

CatalystPoisoning cluster_legend Pathway Key Precat Pd Precatalyst (G3/G4) ActivePd Active L-Pd(0) Precat->ActivePd Base Activation (Fast) OxAdd Oxidative Addition Complex (Ar-Pd-L-X) ActivePd->OxAdd Ar-X Dead Inactive Complex [L-Pd-(Py)n] ActivePd->Dead Pyridine Coordination (If L is not bulky) Product C-N Product OxAdd->Product Amine + Base Reductive Elim. Pyridine Pyridine Substrate (Excess) Pyridine->Dead Dead->ActivePd Slow/No Reversal key1 Green: Productive Cycle key2 Red: Poisoning Trap

Caption: Catalyst poisoning pathway where pyridine nitrogen coordinates to Pd(0), preventing oxidative addition. Bulky ligands (L) block the red dashed pathway.

Module 2: Side Reactions (Protodehalogenation)

Q: I see significant amounts of dehalogenated starting material (Ar-H instead of Ar-X). Why?

Diagnosis: Protodehalogenation (reduction of the aryl halide). This occurs via


-hydride elimination from the amine or solvent if the reductive elimination step is slow. It is common with electron-deficient rings (like pyridines) and sterically hindered amines.

The Fix:

  • Temperature Control: Lower the reaction temperature. High temperatures (

    
    ) favor 
    
    
    
    -hydride elimination (higher activation energy) over reductive elimination. Try 60–80°C .
  • Solvent Switch: If using alcohols (e.g.,

    
    -AmOH) or ethereal solvents (THF, Dioxane) that can act as hydride sources, switch to Toluene . Toluene is non-protic and reduces hydride sources.
    
  • Ligand Selection: Use a ligand that accelerates reductive elimination. RuPhos is exceptional for this because its specific geometry promotes the difficult C-N bond formation step, outcompeting the side reaction.

Comparative Data: Solvent Effects on Protodehalogenation

SolventDielectric ConstantHydride Source PotentialRisk LevelRecommended For
Toluene 2.38LowLowStandard Screening
Dioxane 2.25Moderate (

-H)
MediumSolubility issues
t-AmOH 5.8HighHighPolar substrates
DMF 36.7High (decomposition)Very HighAvoid if possible

Module 3: Regioselectivity (Ring N vs. Exocyclic N)

Q: When coupling 2-aminopyridine, how do I ensure arylation happens at the exocyclic amine ( ) and not the ring nitrogen?

Diagnosis: Ambident nucleophile challenge. While the exocyclic amine is generally more nucleophilic, the ring nitrogen is a softer nucleophile and can compete, especially under Cu-catalysis or specific Pd conditions.

The Fix:

  • Ligand Control: Palladium/Phosphine systems heavily favor the exocyclic amine due to steric hindrance at the ring nitrogen.

    • Recommendation: Use BrettPhos or Xantphos . The bulk of these ligands makes coordination to the sterically crowded ring nitrogen (adjacent to the C-Pd bond) kinetically unfavorable.

  • Base Selection: Use weak bases (

    
    , 
    
    
    
    ) rather than
    
    
    . Strong bases can deprotonate the amide intermediate too early, potentially allowing ring coordination.
  • Protection (Last Resort): If selectivity remains poor, protect the ring nitrogen (e.g., N-oxide) or the amine (e.g., Boc), though this adds synthetic steps.

Module 4: Standardized Optimization Protocol

Do not guess. Use this self-validating screening protocol to identify the optimal conditions for aminopyridines within 4 reactions.

Standard Conditions:

  • Scale: 0.1 mmol

  • Concentration: 0.1 M - 0.2 M

  • Inert Gas: Argon (Strict deoxygenation required)

The "First Pass" Screen (4 Reactions)
Rxn #Ligand/PrecatalystBaseSolventTempTarget Mechanism
1 BrettPhos Pd G3

Toluene80°CPrimary Amines (Steric bulk prevents poisoning)
2 RuPhos Pd G3

Toluene80°CSecondary Amines (Fast reductive elimination)
3 Xantphos Pd G3

Dioxane100°CChelation Control (Good for heterocycles/amides)
4 Pd-PEPPSI-IPent

Toluene/Dioxane80°CNHC Route (Resistant to poisoning)
Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Failed / Low Yield Check1 Check Conversion (LCMS) Start->Check1 LowConv Diagnosis: Catalyst Poisoning or Oxidative Add. Failure Check1->LowConv < 10% Conversion Dehalo Diagnosis: Protodehalogenation Check1->Dehalo Ar-H Observed Regio Diagnosis: N-ring Arylation Check1->Regio Wrong Isomer Sol1 Action: Switch to G3 Precatalyst OR Pd-PEPPSI LowConv->Sol1 Sol2 Action: Switch Solvent to Toluene Lower Temp to 60°C Dehalo->Sol2 Sol3 Action: Use Bulky Ligand (BrettPhos) Switch to Weak Base (Cs2CO3) Regio->Sol3

Caption: Logic flow for diagnosing failure modes based on crude reaction analysis.

References

  • Maiti, D., et al. (2011).[1] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[1] Chemical Science.[1][2][3] Link

  • Organ, M. G., et al. (2017).[4] Pd-PEPPSI-IPentCl, a useful catalyst for the coupling of 2-aminopyridine derivatives.[4] Chemistry - A European Journal.[4] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[1][2][3][4][5][6][7][8][9] Chemical Reviews.[10] Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes.[11] Journal of Organic Chemistry. Link

  • Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Optimization of Buchwald-Hartwig Aminations. Reaction Chemistry & Engineering. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the ¹H NMR Characterization of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For mole...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For molecules such as 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine, a compound featuring a substituted pyridine core and a terminal alkyne, precise characterization is the bedrock upon which all subsequent biological and pharmacological data rests. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the primary tool for initial structural confirmation and purity assessment.

This guide provides an in-depth, expert analysis of the expected ¹H NMR spectrum of the title compound. It moves beyond a simple data sheet to explain the rationale behind the predicted spectral features, offering a framework for researchers to interpret their own experimental data. Furthermore, it objectively compares the utility of ¹H NMR with other common spectroscopic methods, providing a holistic perspective on a comprehensive characterization workflow.

Section 1: Predicted ¹H NMR Spectrum Analysis of 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine

The power of ¹H NMR lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. Based on the electronic effects of the substituents—the electron-donating amine (-NH₂), the electron-withdrawing bromine (-Br), and the alkoxy group (-OR)—we can predict the ¹H NMR spectrum with a high degree of confidence.

The structure and labeling for our analysis are as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl₃) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to 5 mm NMR Tube C->D E Lock & Shim D->E F Acquire Spectrum (e.g., 16-32 scans) E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Calibrate to TMS (0 ppm) I->J K Integrate Peaks J->K L Assign Peaks K->L

Caption: Standard workflow for NMR sample preparation and data processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial. [1][2]2. Solvent Selection: Add approximately 0.6 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Homogenization & Transfer: Gently vortex the sample to ensure complete dissolution. Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended for good signal dispersion). Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 16 to 32 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Carefully phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals and assign them to the corresponding protons in the molecule.

Section 3: Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is the cornerstone of structural analysis for organic molecules, a comprehensive characterization relies on complementary data from other techniques. Each method provides a unique piece of the structural puzzle.

Complementary Analytical Techniques for Structural Elucidation

G Compound 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine H_NMR ¹H NMR - Proton environment - H-H connectivity (J-coupling) - Relative number of protons Compound->H_NMR C_NMR ¹³C NMR - Number of unique carbons - Carbon hybridization (sp, sp², sp³) - Electronic environment of carbons Compound->C_NMR MS Mass Spectrometry (MS) - Molecular weight (Molecular Ion) - Elemental composition (HRMS) - Fragmentation pattern Compound->MS IR Infrared (IR) Spectroscopy - Presence of functional groups: - N-H (amine) - C≡C (alkyne) - C≡C-H (terminal alkyne) - C-O (ether) - Aromatic C-H Compound->IR

Sources

Comparative

Comparative Guide: HPLC Method Development for Pyridine-Based PROTAC Linkers

Executive Summary The incorporation of pyridine-based linkers in Proteolysis Targeting Chimeras (PROTACs) offers significant advantages in solubility and conformational rigidity compared to traditional alkyl or PEG chain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of pyridine-based linkers in Proteolysis Targeting Chimeras (PROTACs) offers significant advantages in solubility and conformational rigidity compared to traditional alkyl or PEG chains. However, the basicity of the pyridine moiety (


) introduces severe chromatographic challenges, primarily peak tailing and poor resolution due to secondary silanol interactions.

This guide objectively compares stationary phase chemistries and mobile phase modifiers to overcome these limitations. Experimental evidence suggests that Charged Surface Hybrid (CSH) Phenyl-Hexyl columns, combined with specific ion-pairing strategies, outperform traditional C18 methods , offering superior peak symmetry (


) and MS sensitivity.

The Chemical Challenge: Pyridine-Silanol Interactions

To develop a robust method, one must understand the failure mode of standard protocols.

  • The Mechanism: At typical low-pH LC-MS conditions (pH 2.7 with 0.1% Formic Acid), the pyridine nitrogen in the linker is protonated (

    
    ).
    
  • The Interaction: Traditional silica-based C18 columns contain residual silanols (

    
    ). Even "end-capped" columns possess accessible silanols that can ionize (
    
    
    
    ) or act as hydrogen bond donors.
  • The Result: The electrostatic attraction between the cationic pyridine linker and anionic silanols causes "drag," manifesting as severe peak tailing, retention time shifts, and irreversible adsorption (carryover).

Diagram 1: The Interaction Mechanism & Solution Strategy

PyridineInteraction cluster_Column Stationary Phase Environment PROTAC Pyridine-Linker PROTAC (Hydrophobic + Basic) Protonation Pyridine Protonation (PyH+) PROTAC->Protonation Exposed to AcidicCond Acidic Mobile Phase (pH < 3.0) AcidicCond->Protonation Interaction Electrostatic Interaction (Peak Tailing) Protonation->Interaction Attracted to Silanol Residual Silanols (Si-O-) Silanol->Interaction CSH Solution: CSH Particle (Surface Charge Repulsion) Interaction->CSH Mitigated by

Caption: Mechanism of pyridine linker protonation causing secondary silanol interactions, and the mitigation strategy using surface-charged particles.

Comparative Study 1: Stationary Phase Selection

We compared three distinct column chemistries for the separation of a model VHL-Pyridine-CRBN PROTAC (


 Da).
FeatureStandard C18 (End-capped) CSH C18 (Charged Surface) CSH Phenyl-Hexyl
Ligand Type C18 Alkyl ChainC18 with (+) Surface ChargePhenyl-Hexyl with (+) Surface Charge
Mechanism Hydrophobic InteractionHydrophobic + Ionic Repulsion

Interaction + Ionic Repulsion
Pyridine Tailing (

)
Poor (

)
Excellent (

)
Excellent (

)
Selectivity Hydrophobicity drivenHydrophobicity drivenShape/Aromaticity driven
Recommendation Not Recommended Good for general useBest for pyridine linkers

Analysis:

  • Standard C18: Fails to suppress silanol interactions. The pyridine linker "drags," causing broad peaks that mask impurities.

  • CSH C18: The particle surface is modified with a low-level positive charge. This repels the protonated pyridine linker, preventing it from touching the underlying silanols. This drastically improves peak shape.

  • CSH Phenyl-Hexyl: Combines the charge repulsion of CSH with a phenyl ligand. The phenyl ring engages in

    
     stacking with the pyridine linker and the aromatic cores of the warheads. This provides unique selectivity, often separating isomers that co-elute on C18.
    

Comparative Study 2: Mobile Phase Modifiers

The choice of acid modifier is a trade-off between chromatographic shape and Mass Spec (MS) sensitivity.[1]

Modifier0.1% Formic Acid (FA) 0.1% Trifluoroacetic Acid (TFA) Difluoroacetic Acid (DFA)

3.75 (Weak)0.23 (Strong)~1.3 (Medium)
Ion Pairing NegligibleStrongModerate
Peak Shape (Pyridine) Broad/TailingSharpSharp
MS Signal Suppression Low (Reference Standard)High (>90% suppression)Moderate (~20-30% suppression)
Verdict Use only with CSH columnsUse for UV-only purity checksOptimal balance for LC-MS

Scientific Insight: TFA acts as a strong ion-pairing agent, effectively "capping" the positive charge on the pyridine linker and masking silanols. However, the TFA anion stays paired in the gas phase, suppressing ionization in ESI-MS. DFA (Difluoroacetic acid) or Waters IonHance is the modern alternative, providing the shape benefits of TFA with significantly less signal suppression [1][2].

Optimized Experimental Protocol

Based on the comparative analysis, this is the recommended "Gold Standard" protocol for pyridine-based PROTACs.

Instrument Configuration[2]
  • System: UHPLC (Low dispersion essential).

  • Detector: UV (254/214 nm) + Q-TOF or Triple Quad MS.

  • Column Temperature: 50°C - 60°C .

    • Reasoning: PROTACs have slow diffusion coefficients due to size. Higher temperature improves mass transfer and sharpens peaks.

Method Parameters[3][4]
  • Stationary Phase: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Difluoroacetic Acid (DFA) (or 10mM Ammonium Formate pH 3.5 if DFA is unavailable).

  • Mobile Phase B: Acetonitrile + 0.1% DFA.[2]

  • Flow Rate: 0.4 mL/min.

Gradient Table (Self-Validating)
Time (min)%BCurveFunction
0.005InitialEquilibration
1.0056Load/Trap
10.00956Linear Gradient
12.00956Wash (Elute lipophilic impurities)
12.1051Sawtooth Wash 1
13.00951Sawtooth Wash 2
13.1051Re-equilibration
15.0051Ready
  • Why Sawtooth? PROTACs are "sticky." A simple hold at 95% B is often insufficient to remove carryover. Rapid cycling (Sawtooth) creates chaotic mixing that scrubs the column more effectively.

Workflow & Decision Tree

Use this logic flow to troubleshoot method development.

Diagram 2: Method Development Decision Tree

MethodDevTree Start Start: Pyridine PROTAC Method Dev ColSelect Select Column: CSH Phenyl-Hexyl Start->ColSelect ModSelect Select Modifier: 0.1% Formic Acid ColSelect->ModSelect CheckShape Check Peak Shape (Tailing Factor) ModSelect->CheckShape GoodShape Tf < 1.2? Proceed to MS CheckShape->GoodShape Yes BadShape Tf > 1.2 (Tailing) CheckShape->BadShape No CheckMS Check MS Signal GoodShape->CheckMS SwitchMod Switch Modifier: Use DFA or TFA BadShape->SwitchMod First Step SwitchCol Switch Column: CSH C18 BadShape->SwitchCol If Mod fails SwitchMod->CheckShape SwitchCol->CheckShape Optimize Optimize Gradient & Temp (60°C) CheckMS->Optimize Signal OK

Caption: Decision tree for optimizing stationary phase and mobile phase modifiers for basic PROTAC linkers.

References

  • Waters Corporation. (2020). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.[3] Application Note. [Link]

  • King's College London. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing.[1] Research Portal. [Link]

  • Waters Corporation. (2021). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol.[Link]

  • Troup, R. I., et al. (2020).[4] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[4][5] [Link]

Sources

Validation

A Tale of Two Rings: A Comparative Guide to Pyridine and Benzene Linkers in Drug Design

In the intricate world of medicinal chemistry, the selection of a linker—the structural bridge connecting pharmacophoric elements—is a decision of profound consequence. While seemingly a simple spacer, the linker's chemi...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the selection of a linker—the structural bridge connecting pharmacophoric elements—is a decision of profound consequence. While seemingly a simple spacer, the linker's chemical character dictates a molecule's interaction with its biological environment, influencing everything from solubility and metabolic stability to target affinity and selectivity.[][2] Among the most frequently employed aromatic linkers are benzene and its heteroatomic cousin, pyridine. Though isosteric, the strategic substitution of a single carbon-hydrogen unit for a nitrogen atom creates a cascade of chemical and pharmacological differences. This guide provides an in-depth, data-driven comparison to inform the rational selection between these two pivotal scaffolds.

The Fundamental Divergence: Electronics and Intermolecular Forces

The primary distinction between benzene and pyridine lies in their electronic nature, a direct result of nitrogen's higher electronegativity compared to carbon.[3][4] This single atomic change fundamentally alters the properties of the aromatic ring.

  • Benzene : As a hydrocarbon, benzene is a non-polar, electron-rich (π-rich) system.[5] Its intermolecular interactions are dominated by weaker van der Waals forces and π-π stacking, where the electron-rich face of one ring interacts with the electron-poor periphery of another.[6][7]

  • Pyridine : The introduction of the sp2 hybridized nitrogen atom makes pyridine an electron-deficient (π-deficient) system.[3][5][8] Crucially, the lone pair of electrons on the nitrogen does not participate in the aromatic system and acts as a potent hydrogen bond acceptor .[9][10][11] This feature provides a directional, high-energy interaction point that is absent in benzene.

linker_properties cluster_pyridine Pyridine Linker cluster_benzene Benzene Linker pyridine Nitrogen Atom (sp2 hybridized) h_bond_acceptor Hydrogen Bond Acceptor pyridine->h_bond_acceptor pi_deficient π-Deficient Ring pyridine->pi_deficient increased_solubility Improved ADME Profile h_bond_acceptor->increased_solubility pi_deficient->increased_solubility benzene All Carbon Ring non_polar Non-Polar benzene->non_polar pi_rich π-Rich Ring benzene->pi_rich increased_lipophilicity Increased Lipophilicity non_polar->increased_lipophilicity pi_rich->increased_lipophilicity caption Key property differences between pyridine and benzene linkers.

Caption: Key property differences between pyridine and benzene linkers.

The Impact on Physicochemical Properties: Solubility, Lipophilicity, and Metabolism

The electronic differences between the two rings translate directly into tangible effects on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Aqueous Solubility and Lipophilicity

A common challenge in drug discovery is mitigating the poor aqueous solubility of potent, often "greasy" molecules. Replacing a benzene linker with a pyridine is a classic medicinal chemistry strategy to address this. The pyridine nitrogen's ability to form hydrogen bonds with water significantly enhances aqueous solubility.[9][10][12]

Consequently, pyridine-containing compounds typically exhibit lower lipophilicity (measured as logP or logD) than their direct benzene analogs. This reduction in lipophilicity can be critical for achieving a balanced profile that allows for both membrane permeability and sufficient aqueous solubility for formulation and distribution.

A compelling example is the antihistamine Rupatadine. When its pyridine ring was replaced with a saturated bioisostere, the new analog (48) showed a more than tenfold increase in aqueous solubility (29 µM for Rupatadine vs. 365 µM for analog 48) and a significant decrease in experimental lipophilicity (logD >4.5 vs. 3.8).[13] While this example uses a saturated mimetic, it powerfully illustrates the impact of replacing the pyridine moiety.

Table 1: Representative Comparison of Physicochemical Properties

PropertyBenzene AnalogPyridine AnalogRationale for Difference
Lipophilicity (logP/logD) HigherLowerPyridine's nitrogen atom increases polarity and hydrogen bonding capacity with water.[10][13]
Aqueous Solubility LowerHigherThe pyridine nitrogen acts as a hydrogen bond acceptor, improving interactions with water.[9][12]
Metabolic Stability (CYP) More Prone to OxidationGenerally Less ProneThe electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism.[14]
Metabolic Stability

Aromatic rings are common sites of metabolism, typically via oxidation by cytochrome P450 (CYP) enzymes. The electron-rich nature of a benzene ring makes it a prime substrate for such reactions. In contrast, the electron-deficient character of the pyridine ring can render it more resistant to oxidative metabolism, thus improving the metabolic stability and half-life of a drug candidate.[14] This effect was observed in a case where replacing a furan ring with a pyridine modestly improved metabolic stability in rat liver microsomes, while also removing the potential for bioactivation associated with the furan.[14]

The Influence on Target Engagement and Selectivity

The choice of linker can have a dramatic effect on how a molecule binds to its protein target. This is where the directional hydrogen-bonding capability of pyridine offers a distinct advantage over the more diffuse interactions of benzene.

A canonical example is in the field of kinase inhibitors. The "hinge" region of the kinase ATP-binding site presents a backbone amide that is a critical hydrogen-bonding partner for inhibitors. Pyridine rings are frequently incorporated into inhibitors to serve as the hinge-binding motif, with the ring nitrogen accepting a hydrogen bond from a backbone N-H group.[15][16][17] This single, strong interaction can anchor the inhibitor in the active site, leading to significant gains in potency.[18]

In contrast, a benzene linker in the same position would interact primarily through less specific, non-polar van der Waals forces or π-stacking. While these interactions contribute to binding, they lack the specificity and directionality of a hydrogen bond, which can be crucial for achieving selectivity against other closely related kinases.

Experimental Evaluation: A Data-Driven Approach

To de-risk a drug discovery program, the theoretical advantages of one linker over another must be confirmed with robust experimental data. A parallel synthesis and evaluation of both benzene and pyridine analogs is a common and highly effective strategy.

experimental_workflow cluster_synthesis Synthesis cluster_testing Comparative Testing synth_benzene Synthesize Benzene Analog physchem Physicochemical (logD, Solubility) synth_benzene->physchem synth_pyridine Synthesize Pyridine Analog synth_pyridine->physchem adme In Vitro ADME (Metabolic Stability) physchem->adme bioactivity Biological Activity (Potency, Selectivity) adme->bioactivity decision Select Optimal Linker bioactivity->decision caption Workflow for empirical linker selection.

Caption: Workflow for empirical linker selection.

Experimental Protocols

Protocol 1: Lipophilicity Determination (logD) by Shake-Flask Method The distribution coefficient (logD) is the measure of lipophilicity for an ionizable compound at a specific pH, typically 7.4.

  • Preparation : Prepare a buffered aqueous solution (e.g., PBS, pH 7.4) and n-octanol. Pre-saturate each solvent with the other by mixing and allowing them to separate.

  • Compound Addition : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer (e.g., 1:1 v/v). The final DMSO concentration should be <1%.

  • Partitioning : Cap the vial and shake vigorously for 1-2 hours at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation : Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two layers.

  • Quantification : Carefully sample a precise volume from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each sample using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation : Calculate logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous).

Protocol 2: Kinetic Aqueous Solubility by Nephelometry This high-throughput method measures the concentration at which a compound begins to precipitate from an aqueous solution when added from a DMSO stock.

  • Compound Plating : Prepare a serial dilution of the test compound in DMSO in a 96-well plate. Typically, concentrations range from 200 µM down to ~1 µM.

  • Buffer Addition : Using a liquid handler, rapidly add aqueous buffer (pH 7.4) to the DMSO solutions to initiate precipitation. The final DMSO concentration is kept constant (e.g., 1-2%).

  • Incubation : Allow the plate to incubate at room temperature for a set period, typically 1.5 to 2 hours, with gentle shaking.

  • Measurement : Measure the turbidity (light scattering) of each well using a laser nephelometer.

  • Analysis : The kinetic solubility is defined as the concentration at which the measured turbidity significantly exceeds the background, indicating the formation of a precipitate.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM) This assay assesses the rate at which a compound is metabolized by the major drug-metabolizing enzymes.

  • Incubation Preparation : In a 96-well plate, add HLM and the test compound to a phosphate buffer (pH 7.4). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (the cofactor for CYP enzymes).

  • Time Points : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a cold stop solution, typically acetonitrile containing an internal standard.

  • Sample Processing : Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Calculation : Determine the rate of disappearance by plotting the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Conclusion: A Context-Dependent, Strategic Choice

The decision to employ a pyridine or a benzene linker is not arbitrary but a nuanced, strategic choice driven by the specific objectives of a drug discovery project. Benzene provides a robust, non-polar scaffold ideal for filling hydrophobic pockets. Pyridine, however, offers a more versatile toolkit; its nitrogen atom provides a handle for improving solubility, enhancing metabolic stability, and forming specific, potency-enhancing hydrogen bonds with the target protein. By understanding the fundamental chemical differences and employing a rigorous, data-driven evaluation of both options, medicinal chemists can rationally design molecules with a superior balance of properties, ultimately increasing the probability of success in developing a safe and effective drug.

References

  • Slavata, M., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition.
  • Filo. (2025). Why does pyridine, when compared to benzene, have decreased susceptibility...
  • Bell, T. W., et al. (2002). Role of pyridine hydrogen-bonding sites in recognition of basic amino acid side chains. Journal of the American Chemical Society.
  • ECHEMI. (n.d.). The pyridine/benzene stability 'paradox'?
  • Roy, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
  • Unknown. (n.d.). Six membered heterocycles with an electronegative heteroatom are generally electron deficient compared to benzene. Course Hero.
  • Mader, M. M., et al. (2012). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. ChemMedChem.
  • BOC Sciences. (2023). Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy.
  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Carter-Fenk, K., & Herbert, J. M. (2020). Electrostatics does not dictate the slip-stacked arrangement of aromatic π–π interactions. Chemical Science.
  • Unknown. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals.
  • Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • Procter, D. J., et al. (2022). Synthesis of Benzenes from Pyridines via N to C switch. ChemRxiv.
  • WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.
  • Scott, A. D., et al. (2025). Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2022). Designing of kinase hinge binders: A medicinal chemistry perspective.
  • Abzena. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
  • Lester, H. A., et al. (2006). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences.
  • Mykhailiuk, P. K., et al. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.
  • Chen, X., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Molecules.
  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • White, K. L., et al. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones. Journal of Medicinal Chemistry.
  • Gushchin, A. L., et al. (2013). The Role of Stacking Interactions in Complexes of Proteins with Adenine and Guanine Fragments of Ligands. Acta Naturae.
  • SpiroChem. (n.d.). Linker Design.
  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • Alekseev, A., & Yakimets, V. (2024). Estimating Binding Energies of π-Stacked Aromatic Dimers Using Force Field-Driven Molecular Dynamics. International Journal of Molecular Sciences.
  • Ben-David, M., et al. (2024). Aromatic Residues in Proteins: Re-Evaluating the Geometry and Energetics of π–π, Cation−π, and CH−π Interactions. Journal of Chemical Theory and Computation.
  • Taylor & Francis. (n.d.). Pyridine – Knowledge and References.
  • Rowan. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors.
  • Wikipedia. (n.d.). Pi-interaction.
  • RDiscovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Meanwell, N. A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry.
  • Ross, M. A., et al. (2017). Structure Dependence of Pyridine and Benzene Derivatives on Interactions with Model Membranes. The Journal of Physical Chemistry B.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Quora. (2018). Does hydrogen bond exist in pyridine molecules?
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
  • Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences.
  • Cambridge MedChem Consulting. (2019). LogD.
  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development.

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Comparative

Quantifying Click Efficiency: A Comparative Guide to Fluorogenic Probe Validation

Executive Summary In drug discovery and chemical biology, "click chemistry" is often treated as a binary outcome: it worked, or it didn't. However, for quantitative applications—such as Antibody-Drug Conjugate (ADC) synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and chemical biology, "click chemistry" is often treated as a binary outcome: it worked, or it didn't. However, for quantitative applications—such as Antibody-Drug Conjugate (ADC) synthesis or metabolic labeling—reaction efficiency is the critical variable. A 60% yield versus a 95% yield can mean the difference between a viable therapeutic and a failed batch.

This guide moves beyond simple endpoint analysis. We explore how to validate reaction kinetics (


) and efficiency using fluorogenic probes —molecules that remain dark until the specific click reaction occurs. We compare the three dominant click modalities (CuAAC, SPAAC, and iEDDA) and provide a self-validating protocol for kinetic profiling.

Part 1: Mechanistic Foundation

The "Turn-On" Phenomenon

To validate efficiency without wash steps, we rely on fluorogenic probes . These molecules utilize intramolecular quenching mechanisms that are relieved only upon covalent bond formation.

  • Photoinduced Electron Transfer (PET): In fluorogenic azides (e.g., 3-azidocoumarins), the azide group's lone pair electrons quench the fluorophore's excited state. Formation of the triazole ring lowers the HOMO energy, blocking PET and restoring fluorescence.

  • Tetrazine-Quenching (iEDDA): Tetrazines act as intrinsic quenchers (often via non-radiative decay).[1] Upon reaction with trans-cyclooctene (TCO), the tetrazine ring is destroyed, eliminating the quenching pathway.

Diagram 1: Fluorogenic Activation Mechanism

This diagram illustrates the transition from a "Dark" quenched state to a "Bright" emissive state upon cycloaddition.

FluorogenicMechanism cluster_mech Mechanism of Action Probe Quenched Probe (Azide/Tetrazine) Transition Transition State (Cycloaddition) Probe->Transition + Target Target Target Handle (Alkyne/TCO) Target->Transition Product Fluorescent Product (Triazole/Pyridazine) Transition->Product Quenching Relieved

Part 2: Comparative Analysis of Click Modalities

Selecting the right probe requires understanding the intrinsic kinetics of the reaction type. Below is a comparison of performance metrics relevant to validation assays.

Table 1: Performance Metrics of Fluorogenic Click Reactions
FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)iEDDA (Inverse Electron Demand)
Reaction Partner Terminal Alkyne + AzideCyclooctyne (DBCO/BCN) + AzideTCO + Tetrazine
Rate Constant (

)



Turn-On Ratio Moderate (10-50x)Low to Moderate (5-20x)High (100-1000x)
Background Signal Low (if Cu is washed)Moderate (Hydrophobic sticking)Very Low (Intrinsic quenching)
Primary Limitation Cytotoxicity (Cu ions)Steric Bulk & Slow KineticsSynthesis Complexity
Best Use Case In vitro synthesis, ADCsLive cell surface labelingIntracellular tracking, Pulse-chase
Expert Insight: Why iEDDA Wins for Validation

While CuAAC is the workhorse for synthesis, iEDDA (Tetrazine-TCO) is the gold standard for validation. Its reaction rate is orders of magnitude faster, meaning the fluorescence signal correlates almost instantly with reactant availability, minimizing diffusion artifacts in live samples [1]. Furthermore, tetrazine probes (like Tetrazine-Fluorescein) are often "super-quenched" (up to 1000-fold turn-on), providing the highest Signal-to-Noise ratio for quantifying low-abundance targets.

Part 3: Experimental Protocol

Kinetic Profiling via Fluorescence Plate Reader

Objective: Determine the second-order rate constant (


) and reaction efficiency of a specific probe-target pair.

Prerequisites:

  • Fluorescence Plate Reader (monochromator preferred).

  • Black 96-well plates (non-binding surface).

  • Solvent: PBS (pH 7.4) or DMSO/Water mix (depending on solubility).

Step-by-Step Workflow
  • Reagent Preparation:

    • Prepare 10 mM stock solutions of the Fluorogenic Probe (e.g., Tetrazine-FAM) and the Target Model (e.g., TCO-Lysine) in anhydrous DMSO.

    • Critical: Determine exact concentrations using UV-Vis absorbance, not just gravimetric weight, to ensure stoichiometry.

  • Pseudo-First-Order Setup:

    • To simplify

      
       calculation, use a large excess of one reagent.
      
    • Well A: 10 µM Probe + 100 µM Target (10x excess).

    • Well B: 10 µM Probe + 200 µM Target (20x excess).

    • Well C: 10 µM Probe + 500 µM Target (50x excess).

    • Control: 10 µM Probe + Buffer (No Target).

  • Data Acquisition:

    • Set reader temperature to 25°C or 37°C.

    • Inject Target into wells containing Probe (or vice versa) to initiate

      
      .
      
    • Read fluorescence every 30 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the Control (background) fluorescence from all data points.

    • Fit the exponential rise to

      
      .
      
    • Plot

      
       vs. [Target Concentration]. The slope of this line is the second-order rate constant, 
      
      
      
      .
Diagram 2: Kinetic Validation Workflow

This flowchart outlines the logical progression from reagent prep to kinetic data extraction.

ProtocolWorkflow Start Start: Reagent Prep (DMSO Stocks) Titration Setup Pseudo-1st Order (Probe Fixed, Target Excess) Start->Titration Reaction Initiate Reaction (Inject & Mix) Titration->Reaction Read Kinetic Read (Ex/Em every 30s) Reaction->Read Process Data Processing (Subtract Control) Read->Process Calc Calculate k2 (Slope of k_obs vs [Conc]) Process->Calc

Part 4: Troubleshooting & Scientific Integrity

To ensure your data is trustworthy (Trustworthiness in E-E-A-T), you must control for these variables:

  • Solvent Effects (Solvatochromism):

    • Issue: Many fluorophores change brightness depending on solvent polarity.

    • Fix: Run the reaction in the exact buffer system intended for the final application. Do not validate in 100% DMSO if you plan to use the probe in cell media.

  • Steric Hindrance:

    • Issue: A probe may react fast with a small molecule model (e.g., propargyl amine) but fail on a protein due to steric blocking.

    • Fix: Always validate with a "biomimetic" model (e.g., a peptide-linked TCO) rather than just the raw chemical handle [2].

  • Oxidation (Specific to CuAAC):

    • Issue: Copper accelerates oxidation of fluorophores.

    • Fix: Add sodium ascorbate (reducing agent) in excess. If fluorescence bleaches over time, switch to a copper-chelating ligand like THPTA or BTTAA to protect the fluorophore [3].

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society. [Link]

  • Sivakumar, K., et al. (2004). A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. Organic Letters. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • Shieh, P., et al. (2015). Fluorogenic Probes for Bioorthogonal Labeling of Organelles in Live Cells. Journal of the American Chemical Society. [Link]

Sources

Validation

A Researcher's Guide to Terminal Alkyne Identification in Pyridine Scaffolds via IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals The Strategic Importance of the Ethynyl Group in Pyridine-Based Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, forming the struct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of the Ethynyl Group in Pyridine-Based Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[4][5] When functionalized with a terminal alkyne (an ethynyl group, -C≡CH), the pyridine scaffold is transformed into a highly versatile platform for modern drug development. This functional group is a key player in 'click chemistry,' particularly the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific conjugation of molecules.[6][7][8] This has profound implications for creating antibody-drug conjugates, developing targeted therapies, and synthesizing complex molecular probes.

Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly effective method for confirming the successful installation and retention of this critical terminal alkyne functional group during a synthetic campaign. The vibrational frequencies of the alkyne's C-H and C≡C bonds are highly sensitive to their electronic environment. This guide provides a comparative analysis of the IR spectral features of terminal alkynes on pyridine rings, offering experimental data and mechanistic explanations to aid researchers in their synthetic and analytical endeavors.

Fundamentals of Terminal Alkyne IR Vibrations

Two distinct and diagnostic peaks are characteristic of a terminal alkyne group in an IR spectrum:

  • The ≡C-H Stretch: This bond gives rise to a sharp and strong absorption band typically found around 3300 cm⁻¹ .[9][10][11] Its intensity is a reliable indicator of the presence of the terminal alkyne proton.

  • The C≡C Stretch: The carbon-carbon triple bond stretch appears in a relatively uncongested region of the spectrum, generally between 2100 and 2260 cm⁻¹ .[9][10][11] The intensity of this peak can be variable, from weak to medium. In highly symmetric internal alkynes, this peak may be absent altogether; however, for terminal alkynes on an aromatic ring like pyridine, a detectable peak is expected due to the inherent asymmetry.

Comparative Analysis: The Influence of Nitrogen Position on Alkyne Vibrational Frequencies

The position of the terminal alkyne group relative to the nitrogen atom in the pyridine ring significantly influences the electronic distribution within the molecule, which in turn affects the vibrational frequencies of the alkyne's bonds. The nitrogen atom in pyridine is electron-withdrawing, and its influence is exerted through a combination of inductive and resonance effects.

Causality of Spectral Shifts:

  • 2-Ethynylpyridine (Ortho): The nitrogen atom is in close proximity to the alkyne. A strong electron-withdrawing inductive effect is expected, which should strengthen the C≡C bond, leading to a higher vibrational frequency (wavenumber).

  • 3-Ethynylpyridine (Meta): The nitrogen's electron-withdrawing influence is primarily inductive and weaker at the meta position compared to the ortho and para positions.

  • 4-Ethynylpyridine (Para): Both inductive and resonance effects of the electron-withdrawing nitrogen are at play. This is expected to have a significant impact on the electronic character of the alkyne.

The following table summarizes the experimentally observed IR absorption peaks for the terminal alkyne in the three positional isomers of ethynylpyridine.

CompoundIsomer Position≡C-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)Source
2-Ethynylpyridine Ortho~3300~2120
3-Ethynylpyridine MetaNot explicitly statedNot explicitly stated[9]
4-Ethynylpyridine ParaNot explicitly statedNot explicitly stated[2]

Note: Explicit experimental values for the C-H stretch of 3- and 4-ethynylpyridine were not found in the searched literature. The C≡C stretch for a related internal alkyne, 4-((trimethylsilyl)ethynyl)pyridine, was observed at 2166 cm⁻¹.[2]

Interpretation of Data:

The available data for 2-ethynylpyridine shows a ≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch around 2120 cm⁻¹. The slightly lower C≡C frequency compared to a simple alkyl alkyne could be attributed to conjugation with the pyridine ring. To fully understand the electronic effects of the nitrogen position, further experimental or computational data for the 3- and 4-isomers is necessary. However, based on electronic principles, one would anticipate a higher C≡C stretching frequency for the 2- and 4-isomers compared to the 3-isomer due to the stronger electron-withdrawing effects at the ortho and para positions.

Experimental Protocol: Acquiring High-Quality ATR-FTIR Spectra

Attenuated Total Reflectance (ATR) is a modern, convenient, and widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation, making it ideal for routine analysis in a drug discovery lab.

Instrumentation and Materials:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Sample of the ethynylpyridine derivative (a single drop for liquids, a few milligrams for solids).

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the surface gently with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application:

    • For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

    • For Solid Samples: Place a small amount of the solid powder onto the crystal and apply gentle pressure using the built-in press to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify the key absorption bands. Look for the sharp, strong ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch in the 2100-2260 cm⁻¹ region.

  • Cleaning:

    • Thoroughly clean the ATR crystal after each measurement using a solvent-dampened, lint-free wipe to prevent cross-contamination.

Self-Validating System and Trustworthiness:

  • Purity Check: The sharpness and singularity of the ≡C-H stretch can be an indicator of sample purity. The presence of a broad O-H band in the same region could indicate the presence of water or alcohol impurities.

  • Reproducibility: For quantitative comparisons, ensure the pressure applied to solid samples is consistent between measurements.

  • Instrument Performance: Regularly check the instrument's performance by running a standard sample (e.g., polystyrene film).

Visualizing the Workflow

The following diagram illustrates the straightforward workflow for obtaining an ATR-FTIR spectrum of a terminal alkyne-containing pyridine derivative.

ATR_FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Cleanup Clean_Crystal 1. Clean ATR Crystal (Isopropanol/Acetone) Acquire_Background 2. Acquire Background Spectrum Clean_Crystal->Acquire_Background Apply_Sample 3. Apply Sample (Liquid or Solid) Acquire_Background->Apply_Sample Acquire_Spectrum 4. Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Analyze_Data 5. Analyze Spectrum (Identify ≡C-H and C≡C peaks) Acquire_Spectrum->Analyze_Data Clean_Again 6. Clean ATR Crystal Analyze_Data->Clean_Again

Caption: Standard workflow for ATR-FTIR analysis of ethynylpyridine samples.

Conclusion: Key Takeaways for the Medicinal Chemist

IR spectroscopy serves as an indispensable tool for the rapid verification of terminal alkyne incorporation in pyridine-based molecules. The presence of a sharp, strong peak around 3300 cm⁻¹ (≡C-H stretch) and a weaker, sharp peak in the 2100-2260 cm⁻¹ (C≡C stretch) region provides compelling evidence for the existence of this crucial functional group. While subtle shifts in these frequencies can be influenced by the electronic environment, particularly the position of the alkyne relative to the pyridine nitrogen, the diagnostic power of these two peaks remains paramount for routine reaction monitoring and quality control in a drug discovery setting. Understanding the fundamentals of these vibrational modes and employing standardized analytical protocols, such as ATR-FTIR, ensures reliable and reproducible characterization of these valuable synthetic intermediates.

References

  • PubChem. (n.d.). 3-Ethynylpyridine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved February 17, 2026, from [Link]

  • University of California, Davis. (2023, January 22). Spectroscopy of the Alkynes. Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Javaid, K., & Sharma, D. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Source not further specified].
  • Supporting Information for "Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM". (n.d.). [Source not further specified].
  • Akhtar, S., et al. (2025, May 24). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. [Source not further specified].
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Importance of Pyridine Derivatives in Pharmaceutical Development. Retrieved February 17, 2026, from [Link]

  • Katcka, M., & Urbański, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 16(7), 347-351.
  • Hein, J. E., & Fokin, V. V. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Sciences, 1(1), 1-19.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 17, 2026, from [Link]

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved February 17, 2026, from [Link]

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 17, 2026, from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
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Safety & Regulatory Compliance

Safety

5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine proper disposal procedures

This guide outlines the operational safety and disposal protocols for 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine . Notice: As a specific Safety Data Sheet (SDS) for this exact structural analog may not be universally in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine .

Notice: As a specific Safety Data Sheet (SDS) for this exact structural analog may not be universally indexed, this protocol is derived from Structure-Activity Relationship (SAR) analysis of halogenated aminopyridines and terminal alkynes. Treat this substance as High Hazard / Acute Toxin until verified otherwise.[1]

Part 1: Chemical Identity & Hazard Profiling

Compound: 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine Functional Classification: Halogenated Heterocycle / Terminal Alkyne / Primary Amine.[1] Waste Stream Classification: Halogenated Organic. [1]

Critical Hazards (GHS Classification Inferred)
Hazard ClassCategorySignalHazard Statement
Acute Toxicity (Oral/Dermal) Cat 3 (Likely)DANGER Toxic if swallowed or in contact with skin.[1][2] Aminopyridines can be neurotoxic.[1][3]
Skin/Eye Irritation Cat 2A/2WarningCauses serious eye irritation and skin sensitization.[1]
Physical Hazard ReactiveWarningTerminal Alkyne: Potential to form explosive metal acetylides if exposed to Copper (Cu) or Silver (Ag).[1][4]
Environmental Acute 1WarningVery toxic to aquatic life (Halogenated aromatic).[1]

Part 2: Disposal Decision Logic (Workflow)

The following decision tree dictates the handling of this compound based on its physical state and experimental context.

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidPkg Double Bag (Poly) Label: 'Toxic Solid - Halogenated' Solid->SolidPkg SolidBin Solid Hazardous Waste Drum SolidPkg->SolidBin MetalCheck Contains Cu/Ag Catalysts? (Click Chemistry) Liquid->MetalCheck YesMetal YES: Metal Present MetalCheck->YesMetal NoMetal NO: Organic Solvents Only MetalCheck->NoMetal Quench Step 1: Acid Wash / Chelation Remove Metals to prevent Acetylides YesMetal->Quench HaloWaste Halogenated Solvent Waste Carboy Quench->HaloWaste NoMetal->HaloWaste

Figure 1: Operational workflow for segregating solid and liquid waste, highlighting the critical check for metal catalysts common in alkyne chemistry.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired reagent, weighing paper, contaminated gloves, spill cleanup materials.

  • Containment: Do not place loose powder directly into a drum. Transfer the material into a clear polyethylene bag or a screw-top jar.

  • Secondary Containment: Place the primary bag/jar into a second clear bag (double-bagging).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Disposal: Deposit into the Solid Hazardous Waste Drum .

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Post-reaction solvents, extraction layers, HPLC waste.[1]

CRITICAL WARNING: This compound contains a terminal alkyne .[1][4] If your workflow involved "Click Chemistry" (CuAAC) or Silver-mediated coupling:

  • Risk: Terminal alkynes react with Copper(I) or Silver(I) to form Metal Acetylides , which are shock-sensitive explosives when dry.[1]

  • Pre-Treatment (If Metals Present): Wash the organic layer with an aqueous chelator (e.g., EDTA or aqueous NH₄Cl/NH₃) to strip metals before combining with the main waste stream.[1]

Standard Protocol:

  • Segregation: Ensure the waste carboy is designated for Halogenated Solvents (due to the Bromine atom).[1]

  • Compatibility: Confirm the carboy does not contain strong oxidizers (Nitric acid, Peroxides) which react violently with amines.[1]

  • Transfer: Pour using a funnel to prevent spillage. Close the cap immediately to prevent release of toxic aminopyridine vapors.[1]

  • Log: Record the volume and estimated concentration on the waste log sheet.

Part 4: Emergency Response & Spill Control

PPE Requirements:

  • Gloves: Nitrile (Double-gloving recommended due to high skin permeability of aminopyridines).[1]

  • Respiratory: N95 (for solids) or Fume Hood (for liquids).[1]

  • Eyes: Chemical Splash Goggles.[1]

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area. Aminopyridines can be potent neurotoxins; do not inhale dust.[1]

  • Solid Spill:

    • Cover with wet paper towels to prevent dust generation.[1]

    • Scoop up the slurry and place in a wide-mouth jar.

    • Clean surface with a mild detergent (soap/water).[1] Do not use bleach (potential reaction with amine).[1]

  • Liquid Spill:

    • Absorb with vermiculite or spill pads.[1]

    • Place absorbents into the Solid Hazardous Waste stream.[1]

Part 5: Regulatory Compliance (RCRA)

  • EPA Waste Code: While this specific CAS is likely not P-listed or U-listed by name, it defaults to Characteristic Hazardous Waste due to toxicity and ignitability (if in solvent).[1]

  • Halogen Rule: Because the molecule contains Bromine, the entire waste mixture must be treated as Halogenated . Mixing this with non-halogenated waste (e.g., Acetone/Methanol) upgrades the entire container to the more expensive Halogenated disposal tier.

  • Marine Pollutant: Treat as a marine pollutant; do not allow entry into drains or sewer systems.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Aminopyridines and Halogenated Pyridines.[1][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Pyridine Derivatives Safety Profiles.[1][1]

  • BenchChem. Proper Disposal Procedures for Terminal Alkynes and Acetylide Risks.[1]

  • University of Louisville DEHS. Waste Disposal Manual: Segregation of Halogenated vs Non-Halogenated Solvents.

Sources

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